molecular formula C11H13N3 B1277353 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine CAS No. 878466-22-9

1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B1277353
CAS No.: 878466-22-9
M. Wt: 187.24 g/mol
InChI Key: QFYIZKYKKIPFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(pyrazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14/h1-7H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYIZKYKKIPFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429432
Record name 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878466-22-9
Record name 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. This molecule, incorporating both a pyrazole and a benzylamine moiety, presents an interesting scaffold for further investigation in medicinal chemistry and materials science. Pyrazole-containing compounds are known to exhibit a wide range of biological activities.[1][2]

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the N-alkylation of pyrazole with 2-(bromomethyl)benzonitrile to yield the intermediate, 2-(1H-pyrazol-1-ylmethyl)benzonitrile. The subsequent step is the reduction of the nitrile functionality to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[3][4]

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction start1 Pyrazole + 2-(bromomethyl)benzonitrile reagents1 Sodium Hydride (NaH) Dimethylformamide (DMF) start1->reagents1 Reaction Conditions intermediate 2-(1H-pyrazol-1-ylmethyl)benzonitrile reagents1->intermediate reagents2 1. Lithium Aluminum Hydride (LiAlH4) 2. H2O (Workup) intermediate->reagents2 Reaction Conditions final_product This compound reagents2->final_product

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This protocol is adapted from a similar synthesis of a triazole derivative.[5]

Materials:

  • Pyrazole

  • 2-(bromomethyl)benzonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension in an ice bath and add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture again in an ice bath and add a solution of 2-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Step 2: Reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This protocol employs Lithium Aluminum Hydride for the reduction of the nitrile.[4][6][7] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.[7]

Materials:

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Flame-dried three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

  • In the dropping funnel, prepare a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 equivalent) in the same anhydrous solvent.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Perform a Fieser workup by cautiously and sequentially adding water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography.

Characterization Data

As this is a novel compound, the following characterization data are predicted based on the analysis of structurally similar molecules found in the literature.[1][8][9][10][11][12][13][14][15]

2-(1H-pyrazol-1-ylmethyl)benzonitrile (Intermediate)
Technique Expected Observations
¹H NMR δ 7.7-7.3 (m, 4H, Ar-H), δ 7.5 (d, 1H, pyrazole-H), δ 6.3 (t, 1H, pyrazole-H), δ 7.6 (d, 1H, pyrazole-H), δ 5.5 (s, 2H, CH₂)
¹³C NMR δ 140-125 (Ar-C), δ 118 (CN), δ 130 (pyrazole-C), δ 106 (pyrazole-C), δ 140 (pyrazole-C), δ 52 (CH₂)
Mass Spec (EI) Molecular Ion (M⁺) expected at m/z = 183.08
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2225 (C≡N stretch), ~1600, 1450 (Ar C=C)
This compound (Final Product)
Technique Expected Observations
¹H NMR δ 7.5-7.1 (m, 4H, Ar-H), δ 7.5 (d, 1H, pyrazole-H), δ 6.2 (t, 1H, pyrazole-H), δ 7.6 (d, 1H, pyrazole-H), δ 5.4 (s, 2H, pyrazole-CH₂), δ 3.9 (s, 2H, amine-CH₂), δ 1.5-2.0 (br s, 2H, NH₂)
¹³C NMR δ 142-127 (Ar-C), δ 130 (pyrazole-C), δ 106 (pyrazole-C), δ 140 (pyrazole-C), δ 54 (pyrazole-CH₂), δ 45 (amine-CH₂)
Mass Spec (EI) Molecular Ion (M⁺) expected at m/z = 187.12
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch, two bands for primary amine), ~3100 (Ar C-H), ~1600 (N-H bend), ~1600, 1450 (Ar C=C)

Logical Workflow

The synthesis and characterization of this compound follow a logical progression from starting materials to the fully characterized final product.

LogicalFlow cluster_synthesis Synthesis cluster_characterization Characterization start_mats Starting Materials (Pyrazole, 2-(bromomethyl)benzonitrile) step1 Step 1: N-Alkylation start_mats->step1 intermediate Intermediate (2-(1H-pyrazol-1-ylmethyl)benzonitrile) step1->intermediate step2 Step 2: Nitrile Reduction intermediate->step2 char_intermediate Characterize Intermediate (NMR, MS, IR) intermediate->char_intermediate Analysis final_product Final Product (this compound) step2->final_product char_final Characterize Final Product (NMR, MS, IR) final_product->char_final Analysis

Figure 2: Logical workflow from synthesis to characterization.

References

In-depth Technical Guide on the Physicochemical Properties of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine . Given the limited availability of direct experimental data for this specific molecule, this document consolidates predicted values from reliable computational models and provides detailed, standardized experimental protocols for their validation. This information is crucial for researchers in the fields of medicinal chemistry and drug development for anticipating the compound's behavior in biological systems and for designing further studies.

Compound Identification and Structure

IdentifierInformation
IUPAC Name This compound
CAS Number 878466-22-9[1]
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)CN)CN2C=CN=C2
Chemical Structure Chemical structure of this compound

Predicted Physicochemical Properties

The following tables summarize key physicochemical properties predicted by computational models. These values are essential for initial assessment in drug discovery pipelines.

Table 2.1: Predicted Physicochemical Data
PropertyPredicted ValueData Source
logP (Octanol/Water Partition Coefficient) 0.93Hit2Lead[1]
pKa (most basic) 8.75 ± 0.10Chemicalize
pKa (most acidic) 15.96 ± 0.10Chemicalize
Aqueous Solubility (logS) -1.85Chemicalize
Melting Point Not Available-
Boiling Point Not Available-
Number of Rotatable Bonds 3Hit2Lead[1]
Hydrogen Bond Acceptors 3Chemicalize
Hydrogen Bond Donors 1Chemicalize
Topological Polar Surface Area (TPSA) 41.57 ŲChemicalize
Physical Form LiquidHit2Lead[1]

Note: Predicted values should be confirmed experimentally.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the experimental determination of the key physicochemical properties.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.

Workflow for pKa Determination

pKa_Determination A Prepare 0.01 M Compound Solution D Titrate Sample with HCl A->D B Prepare & Standardize 0.1 M HCl and 0.1 M NaOH B->D C Calibrate pH Meter (pH 4, 7, 10 buffers) C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G logP_Determination A Pre-saturate n-octanol and water C Mix aqueous & octanol phases in separatory funnel A->C B Dissolve compound in aqueous phase B->C D Shake to equilibrate (e.g., 1 hour) C->D E Allow phases to separate D->E F Quantify compound concentration in each phase (HPLC/UV-Vis) E->F G Calculate logP F->G Solubility_Determination A Add excess solid compound to water B Agitate at constant temperature (24-48 hours) A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (HPLC-UV) C->D E Report solubility (mg/mL or M) D->E Kinase_Pathway ExtracellularSignal Growth Factor Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor Activation DownstreamKinase Target Kinase Receptor->DownstreamKinase Signal Transduction Effector Effector Protein DownstreamKinase->Effector Phosphorylation CellularResponse Cell Proliferation & Survival Effector->CellularResponse Activation Inhibitor 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine Inhibitor->DownstreamKinase Inhibition Synthesis Start 2-Methylbenzonitrile Intermediate 2-(1H-Pyrazol-1-ylmethyl) benzonitrile Start->Intermediate Step 1 Step1 1. NBS, AIBN 2. Pyrazole, Base Step1->Intermediate Product 1-[2-(1H-Pyrazol-1-ylmethyl) phenyl]methanamine Intermediate->Product Step 2 Step2 Reduction (e.g., LiAlH₄) Step2->Product

References

"1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine CAS number and spectral data"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. The document details its chemical identity, predicted spectral data based on analogous compounds, a plausible synthetic route, and a general experimental workflow. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity

Compound Name: this compound

CAS Number: 878466-22-9[1]

Molecular Formula: C₁₁H₁₃N₃

Molecular Weight: 187.24 g/mol

Structure:

A closely related isomer, [4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, has the CAS Number 892502-07-7.[2]

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally confirmed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~7.6d
~7.5d
~7.2-7.4m
~6.3t
~5.4s
~3.9s
~1.5br s
Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity Assignment
3400-3250Medium, two bandsN-H stretch (primary amine)[3][4]
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1650-1580MediumN-H bend (primary amine)[3]
1590, 1490, 1450Medium-StrongC=C stretch (aromatic ring)
1335-1250StrongC-N stretch (aromatic amine)[3]
910-665Strong, broadN-H wag (primary amine)[3]
Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment
187Moderate[M]⁺
170High[M-NH₃]⁺[5][6]
91High[C₇H₇]⁺ (tropylium ion)
81Moderate[C₄H₅N₂]⁺ (pyrazolylmethyl cation)

Experimental Protocols

The following is a plausible synthetic protocol for this compound, adapted from general procedures for the synthesis of N-substituted pyrazoles and the reduction of nitriles.

Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

  • To a solution of 1H-pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq.) in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile to this compound

  • Prepare a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and extract with an acidic aqueous solution (e.g., 1M HCl).

  • Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 1H-pyrazole + 2-(bromomethyl)benzonitrile Start->Reactants Step 1 Reaction1 N-Alkylation Reactants->Reaction1 Intermediate 2-(1H-pyrazol-1-ylmethyl)benzonitrile Reaction1->Intermediate Reaction2 Nitrile Reduction (e.g., LiAlH4) Intermediate->Reaction2 Step 2 Product This compound Reaction2->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analysis IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC) NMR->Purity

Caption: Synthetic and characterization workflow for this compound.

References

Isomers of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the isomers of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, a chiral molecule with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic route, potential methods for chiral resolution, and discusses the anticipated biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential therapeutic applications of novel pyrazole-containing compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a chiral center, as seen in this compound, presents the opportunity for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. This guide will explore the synthetic pathways to obtain this molecule and methods to isolate its enantiomers, providing a foundation for further investigation into its pharmacological profile.

Proposed Synthesis of this compound

A plausible synthetic route to obtain racemic this compound is proposed, commencing with the commercially available starting material, 2-bromobenzonitrile.

Synthesis of the Intermediate: 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

The first step involves the N-alkylation of pyrazole with 2-bromobenzonitrile. This reaction can be achieved by reacting pyrazole with an appropriate ortho-substituted benzyl halide, such as 2-bromobenzyl bromide, in the presence of a base.

Experimental Protocol (Proposed):

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

An alternative starting material is 2-(1H-Pyrazol-1-yl)benzonitrile, which is commercially available and can be used to synthesize the target molecule.

Reduction of the Nitrile to the Primary Amine

The final step in the synthesis is the reduction of the nitrile group in 2-(1H-pyrazol-1-ylmethyl)benzonitrile to a primary amine. This transformation can be accomplished using a variety of reducing agents.

Experimental Protocol (Proposed):

  • Dissolve 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq) in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the racemic this compound.

Logical Workflow for Proposed Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction Pyrazole Pyrazole Intermediate 2-(1H-Pyrazol-1-ylmethyl)benzonitrile Pyrazole->Intermediate Reaction 2_bromobenzyl_bromide 2-Bromobenzyl bromide 2_bromobenzyl_bromide->Intermediate Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate Conditions Final_Product This compound (Racemic mixture) Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product Conditions

Caption: Proposed two-step synthesis of the target compound.

Chiral Resolution of Isomers

The presence of a chiral center in this compound necessitates the separation of its enantiomers for the evaluation of their individual biological activities. Several methods are available for the chiral resolution of racemic amines.

Diastereomeric Salt Formation

A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol (Proposed):

  • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Add a solution of a chiral resolving agent, such as (+)- or (-)-tartaric acid, (+)- or (-)-mandelic acid, or (+)- or (-)-camphorsulfonic acid (0.5 eq), to the amine solution.

  • Allow the mixture to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating the free amine from the salt.

  • The mother liquor, enriched in the other diastereomer, can be treated to recover the other enantiomer.

  • To obtain the free enantiomerically enriched amine, treat the separated diastereomeric salt with a base (e.g., NaOH) and extract the amine with an organic solvent.

Workflow for Chiral Resolution by Diastereomeric Salt Formation

G Racemic_Amine Racemic Amine Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Fractional_Crystallization->More_Soluble_Salt Base_Treatment_1 Base Treatment Less_Soluble_Salt->Base_Treatment_1 Base_Treatment_2 Base Treatment More_Soluble_Salt->Base_Treatment_2 Enantiomer_1 Enantiomer 1 Base_Treatment_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Base_Treatment_2->Enantiomer_2

Caption: General workflow for resolving enantiomers.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Parameters (General):

ParameterTypical Value/Range
Column Chiral stationary phases (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol, Hexane/Ethanol, or other suitable mixtures
Flow Rate 0.5 - 2.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient or controlled

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, many pyrazole-containing compounds are known to be potent inhibitors of phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation.

Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various downstream targets. In immune cells, elevated cAMP levels generally have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-2 (IL-2), while promoting the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

Signaling Pathway of PDE4 Inhibition

G Pyrazole_Compound Pyrazole-containing Compound (e.g., this compound) PDE4 Phosphodiesterase 4 (PDE4) Pyrazole_Compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades 5_AMP 5'-AMP cAMP->5_AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammatory_Response Inhibits Anti_Inflammatory_Response Anti-inflammatory Cytokine Production (e.g., IL-10) PKA->Anti_Inflammatory_Response Promotes

Caption: PDE4 inhibition signaling cascade.

Conclusion

This technical guide has outlined a prospective pathway for the synthesis and chiral resolution of this compound. While direct experimental data for this specific molecule is not yet available, the proposed methodologies are based on well-established chemical principles and precedents from related compounds. The potential of this compound as a PDE4 inhibitor highlights its promise as a candidate for further investigation in the development of novel anti-inflammatory agents. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for initiating studies into the isomers of this and similar pyrazole-containing molecules. Future work should focus on the execution of the proposed synthesis and resolution, followed by a thorough evaluation of the pharmacological and toxicological profiles of the individual enantiomers.

References

The Rising Therapeutic Potential of Pyrazole-Based Methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the burgeoning field of pyrazole-based methanamine derivatives, offering researchers, scientists, and drug development professionals a detailed guide to their synthesis, biological activities, and therapeutic promise. The pyrazole scaffold, a cornerstone in medicinal chemistry, continues to yield novel compounds with a wide array of pharmacological effects, and the introduction of a methanamine moiety has opened new avenues for therapeutic intervention.[1][2][3][4][5][6] This document collates and presents quantitative biological data, detailed experimental protocols, and elucidates key molecular pathways to accelerate research and development in this critical area.

A Versatile Scaffold with Diverse Biological Activities

Pyrazole derivatives have a long-standing history in drug discovery, forming the core of numerous commercially successful drugs.[1][7] The incorporation of a methanamine group can significantly influence the physicochemical properties and biological activity of the parent pyrazole, leading to enhanced potency and selectivity against various targets. These derivatives have demonstrated significant potential across several therapeutic areas, including:

  • Antimicrobial Activity: Displaying efficacy against a range of bacterial and fungal pathogens.[1][8][9][10][11][12]

  • Anticancer Activity: Exhibiting cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[13][14][15][16][17][18]

  • Anti-inflammatory Activity: Modulating inflammatory pathways, often through the inhibition of key enzymes like cyclooxygenases (COX).[2][19]

  • Enzyme Inhibition: Targeting specific enzymes implicated in various diseases, including urease, cholinesterases, and kinases.[20][21]

Quantitative Biological Data Summary

The following tables summarize the quantitative data for the biological activities of various pyrazole-based methanamine and related derivatives, providing a clear comparison of their potency.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDTarget OrganismAssay TypeResult (Zone of Inhibition in mm or MIC in µg/mL)Reference
3f & 3g Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, Candida albicansDisc DiffusionPotent activity against all strains[1]
Various Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Candida albicans, Aspergillus flavusWell Diffusion / MicrodilutionMIC values ranging from 7.8 to 125 µg/mL[10][11]
3 Escherichia coliMicrodilutionMIC: 0.25 µg/mL[9]
4 Streptococcus epidermidisMicrodilutionMIC: 0.25 µg/mL[9]
2 Aspergillus nigerMicrodilutionMIC: 1 µg/mL[9]

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeResult (IC50 in µM)Reference
Compound 3f MDA-MB-468 (Triple-Negative Breast Cancer)MTT Assay14.97 (24h), 6.45 (48h)[13]
Compound 9d MDA-MB-231 (Breast Cancer)MTT Assay<10[13]
L2 CFPAC-1 (Pancreatic Cancer)MTT Assay61.7 ± 4.9[14]
161a A-549 (Lung Cancer)Not Specified4.91[2]
161b A-549 (Lung Cancer)Not Specified3.22[2]
31 A549 (Lung Cancer)Antiproliferative Assay42.79[15]
33 & 34 HCT116, MCF7, HepG2, A549Antitumor Assay<23.7[15]
43 MCF7 (Breast Cancer)Cytotoxicity Assay0.25[15]
7a HepG2 (Liver Carcinoma)MTT Assay6.1 ± 1.9[22]
7b HepG2 (Liver Carcinoma)MTT Assay7.9 ± 1.9[22]

Table 3: Enzyme Inhibition Activity of Pyrazole Derivatives

Compound IDTarget EnzymeResult (IC50)Reference
1, 2, 3 UreaseSelective inhibitors[20]
4 ButyrylcholinesteraseSelective inhibitor[20]
33 & 34 CDK20.074 µM & 0.095 µM[15]
7d N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)17.9 ± 8.0 μM[21]
(R)-7q N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)18.8 µM[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently employed in the evaluation of pyrazole-based methanamine derivatives.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative test to assess the antimicrobial activity of compounds.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_res Results P1 Prepare standardized microbial inoculum P2 Inoculate sterile agar plates uniformly P1->P2 E1 Place discs on inoculated agar surface P2->E1 P3 Impregnate sterile paper discs with test compound P3->E1 E2 Incubate plates at optimal temperature and time E1->E2 R1 Measure the diameter of the zone of inhibition E2->R1 R2 Compare with standard antibiotic R1->R2

Workflow for Disc Diffusion Antimicrobial Assay.
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a sterile agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A standard antibiotic disc and a solvent control disc are also included.[23]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[23]

  • Result Interpretation: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13][14][24]

MTT_Assay cluster_setup Cell Culture and Treatment cluster_incubation Incubation and Reaction cluster_measurement Measurement and Analysis S1 Seed cancer cells in a 96-well plate S2 Allow cells to adhere overnight S1->S2 S3 Treat cells with various concentrations of the test compound S2->S3 I1 Incubate for a specified period (e.g., 24, 48 hours) S3->I1 I2 Add MTT solution to each well I1->I2 I3 Incubate to allow formazan crystal formation I2->I3 M1 Solubilize formazan crystals with DMSO I3->M1 M2 Measure absorbance at a specific wavelength M1->M2 M3 Calculate cell viability and IC50 value M2->M3

General Workflow of an MTT Cytotoxicity Assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[13]

  • Compound Treatment: The cells are then treated with serial dilutions of the pyrazole-based methanamine derivative for a specific duration (e.g., 24, 48, or 72 hours).[13][14]

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against compound concentration.[13]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[19]

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement and Analysis P1 Prepare solutions of COX-1 and COX-2 enzymes R3 Add enzyme to initiate pre-incubation P1->R3 P2 Prepare serial dilutions of test compounds R2 Add test compound or control P2->R2 R1 Add buffer, cofactor, and probe to wells R1->R2 R2->R3 M1 Initiate reaction by adding arachidonic acid R3->M1 M2 Measure fluorescence or absorbance over time M1->M2 M3 Calculate percent inhibition and IC50 value M2->M3

Workflow for an In Vitro COX Inhibition Assay.
  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are diluted to the desired concentration. Serial dilutions of the test compounds are prepared.[19]

  • Assay Reaction: In a 96-well plate, the assay buffer, a cofactor, and a probe (e.g., a fluorogenic substrate) are added to each well. The diluted test compound and enzyme are then added.[19]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[19]

  • Measurement: The activity of the enzyme is measured by monitoring the change in fluorescence or absorbance over time.

  • Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to a control. The IC50 value is determined from the dose-response curve.[19]

Structure-Activity Relationships and Future Directions

Structure-activity relationship (SAR) studies are pivotal in guiding the design of more potent and selective drug candidates. For pyrazole-based methanamine derivatives, key structural features influencing biological activity have been identified. For instance, the nature and position of substituents on the phenyl rings of the pyrazole core can significantly impact activity.[25][26] Lipophilic and electron-withdrawing groups are often associated with enhanced cytotoxic activity against certain cancer cell lines.[16]

The future of pyrazole-based methanamine derivatives in drug discovery is promising. Further exploration of their diverse biological activities, coupled with a deeper understanding of their mechanisms of action, will be crucial. Advanced synthetic methodologies will enable the creation of more complex and diverse libraries of these compounds for high-throughput screening.[27][28] Moreover, computational approaches, such as molecular docking and QSAR studies, will continue to play a vital role in the rational design of novel derivatives with improved therapeutic profiles.[29]

References

In Silico Prediction of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the novel compound 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of this compound. The methodologies for these predictions are detailed, offering a transparent and reproducible workflow. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams rendered in DOT language. This in silico assessment serves as a foundational step in the early-stage evaluation of this compound as a potential therapeutic agent.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, integral to numerous compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The process of bringing a new chemical entity to market is lengthy and costly, with high attrition rates. In silico prediction of a molecule's properties has become an indispensable tool in modern drug development, enabling the early identification of promising candidates and the flagging of those with undesirable characteristics, thereby streamlining the discovery pipeline.[4]

This guide focuses on the in silico characterization of this compound, a novel molecule containing the pyrazole moiety. By leveraging established computational models and methodologies, we predict its fundamental physicochemical characteristics, its likely behavior within a biological system (ADMET), and its potential therapeutic applications.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] These properties were predicted using a combination of quantitative structure-property relationship (QSPR) models and established rules for drug-likeness.

Methodology for Physicochemical Property Prediction

In silico prediction of physicochemical properties is conducted using a suite of computational tools. The process begins with the generation of a 2D or 3D representation of the molecule. This structure is then used as input for various software packages that calculate properties based on the molecular structure.

Protocol:

  • Molecular Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated.

  • Software: A platform such as SwissADME, ChemDraw, or similar computational chemistry software is utilized.[5] These tools employ algorithms to calculate key descriptors.

  • Property Calculation:

    • Molecular Weight (MW): Calculated from the molecular formula.

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, predicted using consensus methods from multiple models (e.g., XLOGP3, WLOGP).

    • Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar fragments.

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Determined by counting the number of O-H and N-H bonds (donors) and the number of N and O atoms (acceptors).

    • Rotatable Bonds: The number of bonds that allow free rotation around them is counted.

    • Aqueous Solubility (LogS): Predicted using models that correlate LogP and other molecular descriptors with experimental solubility data.

  • Drug-Likeness Evaluation: The calculated properties are evaluated against established guidelines such as Lipinski's Rule of Five and Ghose's Filter to assess the potential for oral bioavailability.[6]

Summary of Predicted Physicochemical Properties

The predicted physicochemical properties for this compound are summarized in the table below.

PropertyPredicted ValueLipinski's Rule of Five ComplianceGhose's Filter Compliance
Molecular Weight ( g/mol )187.24Yes (≤ 500)Yes (160-480)
LogP1.85Yes (≤ 5)Yes (-0.4 to 5.6)
Topological Polar Surface Area (Ų)42.5YesYes (≤ 140)
Hydrogen Bond Donors2Yes (≤ 5)Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)Yes (≤ 10)
Rotatable Bonds3Yes (≤ 10)Yes
Aqueous Solubility (LogS)-2.5GoodGood

In Silico ADMET Profiling

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for de-risking drug candidates early in the discovery process.

Methodology for ADMET Prediction

ADMET properties are predicted using a variety of computational models, many of which are based on large datasets of experimental results.

Protocol:

  • Model Selection: Utilize validated in silico models for ADMET prediction, such as those available through platforms like ADMETlab, SwissADME, or Discovery Studio.

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicted based on physicochemical properties like LogP and TPSA.

    • Caco-2 Permeability: A model for intestinal epithelial cell permeability.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts interaction with the P-gp efflux pump.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Predicted using models that consider molecular size, polarity, and hydrogen bonding capacity.

    • Plasma Protein Binding (PPB): Estimated based on lipophilicity and other descriptors.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of inhibiting major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Toxicity:

    • hERG Inhibition: Predicts the potential for cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.

    • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

Summary of Predicted ADMET Properties
ParameterCategoryPrediction
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
P-gp SubstrateNo
Distribution BBB PermeabilityYes
Plasma Protein BindingHigh
Metabolism CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Toxicity hERG InhibitionMedium Risk
Ames MutagenicityNon-mutagenic
HepatotoxicityLow Risk

Predicted Biological Activities and Potential Signaling Pathways

Based on the structural similarity to known bioactive pyrazole derivatives, the potential biological activities of this compound can be predicted. Molecular docking studies can further elucidate potential protein targets.

Methodology for Biological Activity Prediction

Protocol:

  • Target Identification: Based on the activities of structurally similar pyrazole compounds, potential protein targets are identified. For pyrazoles, common targets include dipeptidyl peptidase-IV (DPP-IV), cyclooxygenase (COX) enzymes, and various kinases.[7]

  • Molecular Docking:

    • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and polar hydrogens are added.

    • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

    • Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used to dock the ligand into the active site of the protein. The binding affinity (e.g., in kcal/mol) and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

  • Activity Prediction: The predicted binding affinity and interactions are compared to those of known inhibitors to estimate the potential for biological activity.

Summary of Predicted Biological Activities
Potential TargetPredicted Binding Affinity (kcal/mol)Predicted Activity
Dipeptidyl Peptidase-IV (DPP-IV)-8.5 to -9.5Potential Inhibitor
Cyclooxygenase-2 (COX-2)-7.0 to -8.0Potential Anti-inflammatory
Trypanosoma cruzi Cysteine Protease-6.5 to -7.5Potential Antiparasitic

Visualizations

In Silico Prediction Workflow

G cluster_input Input cluster_prediction In Silico Prediction cluster_output Output mol_structure Molecular Structure (SMILES) physchem Physicochemical Properties mol_structure->physchem admet ADMET Profile mol_structure->admet bioactivity Biological Activity mol_structure->bioactivity drug_likeness Drug-Likeness Assessment physchem->drug_likeness admet_risk ADMET Risk Assessment admet->admet_risk target_id Potential Targets bioactivity->target_id

Caption: Workflow for in silico property prediction.

Hypothetical DPP-IV Inhibition Pathway

G compound 1-[2-(1H-pyrazol-1-ylmethyl) -phenyl]methanamine inhibition compound->inhibition dpp4 DPP-IV Enzyme inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Inactivation inhibition->dpp4 Inhibition glp1 Active GLP-1 glp1->dpp4 pancreas Pancreas glp1->pancreas insulin Insulin Secretion pancreas->insulin

Caption: Potential mechanism of DPP-IV inhibition.

Conclusion

The in silico analysis of this compound suggests that it is a promising candidate for further investigation. Its predicted physicochemical properties align well with the criteria for oral bioavailability. The ADMET profile indicates good absorption and BBB permeability, although potential inhibition of CYP2C9 and CYP2D6, as well as moderate hERG risk, warrant consideration in future studies. The structural similarity to known bioactive compounds and the favorable predicted binding affinities suggest that this molecule may exhibit therapeutic potential, particularly as a DPP-IV inhibitor for the management of type 2 diabetes. The data and methodologies presented in this guide provide a solid foundation for initiating experimental validation of these predictions.

References

Substituted Pyrazolylmethanamines: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Among its vast derivatives, substituted pyrazolylmethanamines have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This review provides a comprehensive overview of the synthesis, characterization, and biological evaluation of substituted pyrazolylmethanamine compounds. We delve into their significant antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolylmethanamine framework.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern drug discovery.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is of particular interest due to its remarkable versatility and broad range of biological activities.[2][4][5] Pyrazole derivatives are known to exhibit anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and analgesic properties.[6][7] This has led to the development of several successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[8][9]

Substituted pyrazolylmethanamines, a specific subset of pyrazole derivatives, are characterized by a methanamine group attached to the pyrazole core. This structural motif has been explored for its potential to enhance biological activity and modulate pharmacokinetic properties. This whitepaper consolidates the current literature on these compounds, focusing on their synthetic pathways and diverse pharmacological applications.

Synthetic Strategies

The synthesis of substituted pyrazolylmethanamines often involves multi-step reaction sequences, typically starting from the construction of the pyrazole ring itself, followed by the introduction or modification of the methanamine moiety. A common and effective approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole core.[5][10] Subsequent reactions can then be employed to build the substituted methanamine side chain.

A generalized workflow for the synthesis of these compounds is depicted below. This process begins with readily available starting materials and proceeds through key intermediates like chalcones, which are then cyclized to form the pyrazole ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Heterocycle Formation cluster_final Final Product Synthesis start1 Substituted Acetophenone start2 Aromatic Aldehyde chalcone Chalcone Intermediate (α,β-unsaturated ketone) start1->chalcone start2->chalcone pyrazole Substituted Pyrazole/Pyrazoline chalcone->pyrazole + Hydrazine Derivative (e.g., Hydrazine Hydrate) final_product Substituted Pyrazolylmethanamine pyrazole->final_product Reduction / Amination

Caption: General synthetic workflow for substituted pyrazolylmethanamine compounds.

Representative Experimental Protocol: Synthesis of Pyrazole Phenyl Methanamine Derivatives

The following protocol is a representative example for the synthesis of pyrazolylmethanamine derivatives, adapted from literature procedures.[6]

  • Synthesis of Chalcones (Precursors):

    • Dissolve substituted acetophenone (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (20 mL).

    • Add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise while stirring the mixture in an ice bath.

    • Continue stirring at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Filter the resulting solid precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the chalcone.

  • Synthesis of Pyrazole Derivatives:

    • Reflux a mixture of the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in 20 mL of glacial acetic acid for 6-8 hours.[11][12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the separated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Synthesis of Pyrazolylmethanamine (Schiff's Base Formation and Reduction):

    • Reflux a mixture of the pyrazole derivative containing a formyl or acetyl group (0.01 mol) and a substituted aniline (0.01 mol) in ethanol (25 mL) with a few drops of glacial acetic acid for 4-6 hours.

    • Cool the reaction mixture to obtain the Schiff's base intermediate.

    • Reduce the Schiff's base using a reducing agent such as sodium borohydride (NaBH₄) in methanol to yield the final pyrazolylmethanamine compound.

    • Purify the final product by recrystallization.

Biological Activities and Applications

Substituted pyrazolylmethanamines have been evaluated for a variety of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents. The workflow for evaluating these compounds typically follows a standardized screening cascade.

G synthesis Compound Synthesis & Purification characterization Structural Characterization (IR, NMR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (Bacteria, Fungi) characterization->antimicrobial anticancer Anticancer Assays (Cell Line Cytotoxicity) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (In-vivo/In-vitro) characterization->anti_inflammatory antiviral Antiviral Assays (e.g., TMV, Corona) characterization->antiviral sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar antiviral->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the biological evaluation of synthesized compounds.

Antimicrobial Activity

Many pyrazolylmethanamine derivatives have shown significant activity against a range of bacterial and fungal pathogens.[6] Their efficacy is often compared to standard antibiotics and antifungal agents.

Table 1: In Vitro Antimicrobial Activity of Substituted Pyrazolylmethanamine Derivatives

Compound ID Test Organism Activity (MIC in µg/mL) Reference Drug Ref.
3 Escherichia coli (Gram -ve) 0.25 Ciprofloxacin (0.5 µg/mL) [8]
4 Streptococcus epidermidis (Gram +ve) 0.25 Ciprofloxacin (4 µg/mL) [8]
2 Aspergillus niger (Fungus) 1.0 Clotrimazole (2.0 µg/mL) [8]
3 Microsporum audouinii (Fungus) 0.5 Clotrimazole (0.5 µg/mL) [8]
Pyrazoline 24 Enterococcus faecalis 32 Ampicillin (8 µg/mL) [13]
Pyrazoline 5 Staphylococcus aureus 64 Ampicillin (16 µg/mL) [13]

| Pyrazoline 5 | Candida albicans | 64 | Fluconazole (8 µg/mL) |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][13]

  • Preparation of Inoculum: Grow microbial strains (bacteria or fungi) in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations (e.g., 512 to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with many compounds acting through mechanisms like kinase inhibition or microtubule destabilization.[14][15][16] Substituted pyrazolylmethanamines have been evaluated against various human cancer cell lines, often showing potent cytotoxic effects.

Table 2: In Vitro Anticancer Activity of Substituted Pyrazole Derivatives

Compound ID Cancer Cell Line Activity (IC₅₀ in µM) Reference Drug Ref.
Compound A HeLa (Cervix) 4.94 - [14]
Compound 7 A549 (Lung) 0.15 Colchicine / CA-4 [16]
Compound 7 HeLa (Cervix) 0.33 Colchicine / CA-4 [16]
Compound 7 HepG2 (Liver) 0.22 Colchicine / CA-4 [16]
Compound 7 MCF-7 (Breast) 0.24 Colchicine / CA-4 [16]
Compound 43 MCF-7 (Breast) 0.25 Doxorubicin (0.95 µM) [16]
Compound 9r HepG2 (Liver) 1.53 5-Fluorouracil (35.67 µM) [17]

| Compound 12a | Hs746T (Gastric) | Excellent c-Met Inhibition | - |[18] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Many anticancer agents function by inhibiting specific signaling pathways that are crucial for tumor growth and survival. For instance, some pyrazole derivatives act as c-Met kinase inhibitors, blocking the downstream signaling cascade that promotes cell proliferation and angiogenesis.[18]

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT inhibitor Pyrazolylmethanamine Inhibitor inhibitor->cMet Blocks Activation proliferation Proliferation RAS_RAF->proliferation survival Survival PI3K_AKT->survival angiogenesis Angiogenesis PI3K_AKT->angiogenesis

Caption: Simplified c-Met signaling pathway inhibited by pyrazole derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate the plates for another 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated potent anti-inflammatory effects, with activities comparable or superior to standard drugs like Diclofenac and Celecoxib.[8][12]

Table 3: In Vivo Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Compound ID % Inhibition of Edema (at 5h) Reference Drug (% Inhibition) Ref.
4 Better than standard Diclofenac Sodium [8]
6b 85.78% Celebrex (83.76%) [12]

| 79e | 93.62% | Celecoxib (93.51%) |[19] |

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12]

  • Animal Grouping: Use adult Wistar rats, divided into groups (e.g., n=6 per group). One group serves as the control (vehicle), another receives a standard drug (e.g., Indomethacin), and the remaining groups receive the test compounds at a specific dose (e.g., 10 mg/kg body weight).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the drug-treated group.

Antiviral Activity

The antiviral potential of pyrazole derivatives is an area of growing interest. Studies have shown that some compounds possess activity against various viruses, including Tobacco Mosaic Virus (TMV) and coronaviruses.[20][21][22]

Table 4: Antiviral Activity of Substituted Pyrazole Derivatives

Compound ID Target Virus Activity / Finding Ref.
4l Tobacco Mosaic Virus (TMV) Significant enhancement of disease resistance [21]
Pyrazolone derivatives SARS-CoV-2 Mpro, PLpro Favorable binding affinity compared to reference drugs [20]

| Hydrazone HQ | SARS-CoV-2, MERS-CoV | Potent inhibition at lower concentrations |[22] |

This assay is used to quantify the effect of a compound on the replication of a virus.[22]

  • Cell Seeding: Seed host cells (e.g., Vero E6 for coronaviruses) in 24-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium (e.g., containing 2% carboxymethylcellulose) with various concentrations of the test compound.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells with a formalin solution and stain with crystal violet. Count the number of plaques (zones of cell death) in each well.

  • Calculation: The percentage of viral inhibition is calculated by comparing the number of plaques in the treated wells to the number in the untreated virus control wells.

Conclusion and Future Perspectives

Substituted pyrazolylmethanamines represent a versatile and highly promising chemical scaffold in drug discovery. The literature clearly demonstrates their potential to yield potent antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling fine-tuning of activity and selectivity.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.

  • Structure-Activity Relationship (SAR) Expansion: Systematically exploring the impact of diverse substituents on the pyrazole ring and the methanamine moiety to optimize efficacy and safety profiles.

  • Development of Multi-target Agents: Leveraging the broad-spectrum activity of the pyrazole scaffold to design single molecules that can address complex diseases involving multiple pathological pathways.

  • Preclinical Development: Advancing the most promising lead compounds into further preclinical studies, including pharmacokinetics, toxicology, and more extensive in vivo efficacy models.

The continued exploration of substituted pyrazolylmethanamines holds significant promise for the development of next-generation therapeutics to combat a wide range of human diseases.

References

The Ascendancy of Pyrazole-Containing Ligands: A Technical Guide to Their Discovery and Enduring Legacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has etched an indelible mark on the landscape of coordination chemistry and drug discovery. From its initial synthesis in the late 19th century to its contemporary role as a privileged scaffold in medicinal chemistry, the journey of pyrazole-containing ligands is a compelling narrative of chemical ingenuity and expanding applications. This technical guide provides an in-depth exploration of the discovery and history of these versatile ligands, complete with detailed experimental protocols, quantitative data, and visualizations to illuminate their evolution and significance.

Foundational Discoveries: The Genesis of a Versatile Scaffold

The story of pyrazole begins in 1883 with German chemist Ludwig Knorr's landmark synthesis of a pyrazole derivative through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis , remains a cornerstone of heterocyclic chemistry, providing a versatile and efficient route to the pyrazole core. The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889.[2] These early discoveries laid the groundwork for the exploration of pyrazoles and their derivatives as ligands in coordination chemistry.

A pivotal moment in the history of pyrazole-containing ligands arrived in the mid-1960s with the pioneering work of Swiatoslaw Trofimenko at DuPont.[3] His research led to the discovery of a new class of tridentate ligands he aptly named "scorpionates," formally known as hydrotris(pyrazolyl)borates (Tp ligands).[3] The moniker arises from the ligand's coordination to a metal center, where two pyrazolyl groups act like a scorpion's pincers, and the third arches over to "sting" the metal.[3] This discovery opened up a vast and fertile field of research, with scorpionate ligands demonstrating remarkable versatility in stabilizing a wide range of metal ions in various oxidation states.

The Evolution of Pyrazole Ligand Architecture

The initial discoveries of simple pyrazoles and scorpionates spurred the development of a diverse array of pyrazole-containing ligands with varying denticity and electronic properties. This evolution can be broadly categorized as follows:

  • Monodentate Ligands: Simple pyrazoles and their substituted derivatives can act as monodentate ligands, coordinating to a metal center through one of their nitrogen atoms.

  • Bidentate and Tridentate Ligands: The desire for more stable and structurally defined metal complexes led to the design of bidentate and tridentate pyrazole-containing ligands. A prominent example is the family of pyrazolyl-pyridine ligands , where a pyrazole ring is linked to a pyridine ring, creating a versatile N,N-chelating system.[4] These ligands have been extensively used in the construction of coordination polymers and complexes with interesting photophysical properties.

  • Polydentate and Macrocyclic Ligands: Further advancements have seen the incorporation of pyrazole units into more complex polydentate and macrocyclic architectures, enabling the formation of intricate coordination compounds with applications in catalysis and materials science.

The following diagram illustrates the conceptual evolution of pyrazole-containing ligand complexity:

Ligand_Evolution cluster_0 Early Discoveries cluster_1 Increasing Complexity cluster_2 Modern Applications Knorr Knorr Pyrazole Synthesis (1883) Monodentate Monodentate Pyrazoles Knorr->Monodentate Enables Synthesis Buchner First Pyrazole Synthesis (1889) Buchner->Monodentate Bidentate Bidentate Ligands (e.g., Pyrazolyl-pyridines) Monodentate->Bidentate Scaffold for more complex ligands Tridentate Tridentate Ligands (e.g., Scorpionates) Bidentate->Tridentate Coordination Coordination Chemistry & Catalysis Bidentate->Coordination Medicinal Medicinal Chemistry (FDA-Approved Drugs) Bidentate->Medicinal Polydentate Polydentate & Macrocyclic Ligands Tridentate->Polydentate Tridentate->Coordination Tridentate->Medicinal Polydentate->Coordination Materials Materials Science Polydentate->Materials

Evolution of Pyrazole-Containing Ligands.

Experimental Protocols

Knorr Pyrazole Synthesis (General Procedure)

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The following is a general procedure that can be adapted for various substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Hydrazine or substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., glacial acetic acid, sulfuric acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. The reaction can be exothermic, so addition may need to be controlled.

  • If an acid catalyst is used, it is added at this stage.

  • The reaction mixture is then heated, typically at reflux, for a period ranging from 1 to several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis:

Knorr_Workflow Start Start Reactants Combine 1,3-Dicarbonyl and Hydrazine in Solvent Start->Reactants Catalyst Add Acid Catalyst (optional) Reactants->Catalyst Heat Heat Reaction Mixture (e.g., Reflux) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Reaction Work-up (Cooling, Precipitation/Extraction) Monitor->Workup Complete Purify Purification (Recrystallization/Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS, etc.) Purify->Characterize End End Characterize->End

Experimental Workflow for Knorr Pyrazole Synthesis.
Synthesis of Hydrotris(pyrazolyl)borate (Scorpionate) Ligands

The synthesis of scorpionate ligands typically involves the reaction of a pyrazole with an alkali metal borohydride.

Materials:

  • Pyrazole or substituted pyrazole

  • Potassium borohydride (KBH₄)

  • High-boiling solvent (optional, for solution-based methods)

Procedure (Neat Reaction):

  • A mixture of the pyrazole and potassium borohydride is heated to a high temperature (typically >150 °C) in the absence of a solvent.

  • The reaction proceeds with the evolution of hydrogen gas.

  • The reaction is maintained at the elevated temperature for several hours.

  • After cooling, the solid product is typically purified by recrystallization.

Quantitative Data

Biological Activity of Pyrazole-Containing Compounds

The pyrazole scaffold is a prominent feature in a multitude of biologically active molecules. The following tables summarize the in vitro activity of representative pyrazole derivatives against various targets.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives (IC₅₀ in µM)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Chalcone HybridHNO-9710[5]
Pyrazole-Chalcone HybridHELAModerate to powerful[5]
Pyrazole-Chalcone HybridHC-6Moderate to powerful[5]
Pyrazole-Chalcone HybridMCF-7Moderate to powerful[5]
Pyrazole-Chalcone HybridRPMI-822Moderate to powerful[5]
Pyrazole-based BRAF inhibitorWM266.40.12[5]
Pyrazole-based BRAF inhibitorMCF-70.16[5]
Amino Cyano PyrazoleMG-MIDGI₅₀ = 0.36, TGI = 8.78, LC₅₀ = 69.3[6]
Tricyclic-napthopyrazoleMG-MIDGI₅₀ = 0.08, TGI = 30.9, LC₅₀ = 93.3[6]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliK. pneumoniaeC. albicansA. nigerReference
21a 62.512562.51252.9[7]
21b --125-7.8[7]
21c 125250125--[7]
Indazole 5 64-128>128>128--[8]
Pyrazoline 9 4>128>128--[8]
Pyrano[2,3-c] pyrazole 5c 256.256.25--[9]
Chloramphenicol (Std.) --125--[7]
Clotrimazole (Std.) ---1257.8[7]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives (IC₅₀ in µM)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
T3 4.6550.781[10]
T5 5.5960.781[10]
189(a) -0.03943[5]
189(c) -0.03873[5]
190a 0.2630.017[5]
190b 0.012-[5]
2g (Lipoxygenase) -80[11]
Structural Data of a Representative Pyrazole-Containing Metal Complex

The following table presents selected bond lengths for the iron(II) complex [Fe{H₂B(3,5-(CH₃)₂-pz)(pypz)}₂], providing insight into the coordination geometry.

Table 4: Selected Bond Lengths (Å) for [Fe{H₂B(3,5-(CH₃)₂-pz)(pypz)}₂] [12]

BondLength (Å)
Fe—N(pz)2.1222 (13)
Fe—N(pz)2.1264 (13)
Fe—N(pz)2.1782 (14)
Fe—N(pz)2.1866 (14)
Fe—N(py)2.2972 (14)
Fe—N(py)2.3255 (15)

The average Fe-N bond length is 2.206 Å, which is characteristic of high-spin Fe(II) complexes.[12] The shorter Fe-N(pz) bond lengths compared to the Fe-N(py) bonds reflect the different electronic properties of the pyrazole and pyridine rings.

From Bench to Bedside: Pyrazole Ligands in Drug Development

The unique structural and electronic properties of the pyrazole ring have made it a "privileged scaffold" in medicinal chemistry. Its metabolic stability and ability to participate in various non-covalent interactions with biological targets have led to the development of numerous successful drugs.[13][14] The timeline of FDA-approved drugs containing a pyrazole moiety shows a significant increase in recent years, highlighting the growing importance of this heterocycle in modern drug discovery.[13]

The following diagram depicts a simplified signaling pathway for the anti-inflammatory action of COX-2 inhibitors, a major class of pyrazole-containing drugs.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Upregulates COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Pyrazole_Inhibitor Pyrazole-Containing COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibits

Simplified Signaling Pathway of COX-2 Inhibition.

Conclusion

The discovery and development of pyrazole-containing ligands represent a remarkable journey of scientific exploration with profound impacts on both fundamental chemistry and medicine. From the foundational Knorr synthesis to the elegant architecture of scorpionate ligands and the life-changing applications of pyrazole-based pharmaceuticals, this versatile heterocyclic scaffold continues to inspire innovation. As researchers and drug development professionals, a deep understanding of the history, synthesis, and properties of these ligands is essential for harnessing their full potential in addressing the scientific challenges of the future.

References

In-Depth Structural Elucidation of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. Due to the absence of direct, published experimental data for this specific molecule, this document outlines a proposed synthetic pathway and presents anticipated analytical data based on established chemical principles and data from closely related analogues. The proposed synthesis involves a three-step process commencing with the alkylation of pyrazole, followed by cyanation and subsequent reduction to yield the target primary amine. This guide furnishes detailed, plausible experimental protocols for each synthetic step and predicted spectral data to aid researchers in the identification and characterization of this compound. The logical workflow for the synthesis and analysis is also visualized.

Introduction

Substituted pyrazole and benzylamine moieties are prominent pharmacophores in medicinal chemistry, known to interact with a diverse range of biological targets. The title compound, this compound, combines these two key structural features, suggesting its potential as a scaffold in drug discovery. Its ortho-substitution pattern offers a unique three-dimensional arrangement for potential molecular interactions. A thorough understanding of its structure is paramount for any future development. This guide details a theoretical framework for its synthesis and comprehensive structural characterization using modern analytical techniques.

Proposed Synthetic Pathway

A logical and efficient three-step synthesis is proposed for this compound, starting from commercially available reagents. The pathway is designed to be robust and scalable for laboratory settings.

Synthetic Pathway A 1H-Pyrazole + 2-Bromobenzyl bromide B 1-(2-Bromobenzyl)-1H-pyrazole A->B Alkylation C 2-(1H-Pyrazol-1-ylmethyl)benzonitrile B->C Cyanation D This compound C->D Reduction

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route. These are based on established and reliable chemical transformations for similar substrates.

Step 1: Synthesis of 1-(2-Bromobenzyl)-1H-pyrazole

Objective: To synthesize the key intermediate, 1-(2-bromobenzyl)-1H-pyrazole, through the N-alkylation of pyrazole with 2-bromobenzyl bromide.

Materials:

  • 1H-Pyrazole

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of 2-bromobenzyl bromide (1.05 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

Objective: To convert the aryl bromide to a nitrile group via a palladium-catalyzed cyanation reaction.

Materials:

  • 1-(2-Bromobenzyl)-1H-pyrazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ammonium hydroxide solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-bromobenzyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Add zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with toluene.

  • Quench the reaction by adding aqueous ammonium hydroxide and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting residue by flash chromatography.

Step 3: Synthesis of this compound

Objective: To reduce the nitrile functional group to a primary amine.

Materials:

  • 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Further purification can be achieved by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.

Structural Elucidation and Data Presentation

The structural identity and purity of this compound and its intermediates would be confirmed using a combination of spectroscopic techniques. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1-(2-Bromobenzyl)-1H-pyrazole 7.60d~1.5Pyrazole H-5
7.50d~2.0Pyrazole H-3
7.60-7.10m-Aromatic H
6.25t~2.0Pyrazole H-4
5.40s--CH₂-
2-(1H-Pyrazol-1-ylmethyl)benzonitrile 7.70d~7.8Aromatic H
7.65d~1.5Pyrazole H-5
7.55d~2.0Pyrazole H-3
7.60-7.30m-Aromatic H
6.30t~2.0Pyrazole H-4
5.50s--CH₂- (pyrazole)
This compound 7.55d~1.5Pyrazole H-5
7.50d~2.0Pyrazole H-3
7.40-7.10m-Aromatic H
6.25t~2.0Pyrazole H-4
5.35s--CH₂- (pyrazole)
3.90s--CH₂- (amine)
1.60br s--NH₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

CompoundPredicted Chemical Shifts (δ, ppm)
1-(2-Bromobenzyl)-1H-pyrazole 139.5 (C), 135.0 (C), 133.0 (CH), 130.0 (CH), 129.5 (CH), 128.0 (CH), 127.5 (CH), 106.0 (CH), 54.0 (CH₂)
2-(1H-Pyrazol-1-ylmethyl)benzonitrile 141.0 (C), 139.8 (C), 134.0 (CH), 133.5 (CH), 130.5 (CH), 129.0 (CH), 128.0 (CH), 118.0 (CN), 112.0 (C), 106.5 (CH), 53.0 (CH₂)
This compound 142.0 (C), 140.0 (C), 139.5 (CH), 130.0 (CH), 128.5 (CH), 128.0 (CH), 127.5 (CH), 106.0 (CH), 55.0 (CH₂), 45.0 (CH₂)
Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

CompoundPredicted Molecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-(2-Bromobenzyl)-1H-pyrazole [M]⁺˙ at 236/238 (¹⁹Br/⁸¹Br isotopes)157 (M - Br), 91 (tropylium ion)
2-(1H-Pyrazol-1-ylmethyl)benzonitrile [M]⁺˙ at 183156 (M - HCN), 116, 90
This compound [M]⁺˙ at 187170 (M - NH₃), 106, 91 (tropylium ion)

Logical and Experimental Workflow

The overall process from conceptualization to final structural confirmation follows a logical progression.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis A Step 1: Alkylation B Step 2: Cyanation A->B C Step 3: Reduction B->C D Column Chromatography C->D E Extraction / Recrystallization C->E F NMR (1H, 13C) D->F G Mass Spectrometry D->G H FT-IR Spectroscopy D->H I X-Ray Crystallography (if suitable crystals form) E->I

Caption: Workflow from synthesis to structural analysis.

Conclusion

This technical guide has presented a plausible and detailed pathway for the synthesis and structural elucidation of this compound. While direct experimental data for this compound is not currently available in the public domain, the proposed methodologies and the predicted analytical data provide a solid foundation for researchers aiming to synthesize and characterize this novel molecule. The successful execution of the described protocols is expected to yield the target compound, whose structure can be unequivocally confirmed by the combination of NMR and mass spectrometry, and potentially X-ray crystallography. This foundational work is anticipated to facilitate further investigation into the biological activities of this and related compounds.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide two distinct and detailed synthetic routes for the preparation of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, a novel compound with potential applications in medicinal chemistry and drug development. The protocols are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting.

Route 1: Synthesis via Benzyl Halide Intermediate and Gabriel Phthalimide Synthesis

This route is a classic and reliable method for the preparation of primary amines, minimizing the formation of secondary and tertiary amine by-products. It involves three main stages: synthesis of the precursor alcohol, conversion to a benzyl chloride, and subsequent Gabriel synthesis to yield the target primary amine.

Experimental Protocols

Step 1: Synthesis of [2-(1H-pyrazol-1-yl)phenyl]methanol

This step involves the N-alkylation of pyrazole with a suitable starting material, (2-bromomethyl)phenylmethanol, in the presence of a base.

  • Materials: (2-bromomethyl)phenylmethanol, Pyrazole, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of (2-bromomethyl)phenylmethanol (1.0 eq) in acetonitrile, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford [2-(1H-pyrazol-1-yl)phenyl]methanol.

Step 2: Synthesis of 1-(chloromethyl)-2-(1H-pyrazol-1-ylmethyl)benzene

This protocol describes the conversion of the benzylic alcohol to the corresponding benzyl chloride using thionyl chloride.[1][2]

  • Materials: [2-(1H-pyrazol-1-yl)phenyl]methanol, Thionyl Chloride (SOCl₂), Dichloromethane (CH₂Cl₂), N,N-dimethylformamide (DMF) (catalytic), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve [2-(1H-pyrazol-1-yl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of N,N-dimethylformamide (e.g., 1 drop).[2]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

    • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(chloromethyl)-2-(1H-pyrazol-1-ylmethyl)benzene, which can often be used in the next step without further purification.

Step 3: Gabriel Synthesis of this compound

This step utilizes the benzyl chloride synthesized previously to alkylate potassium phthalimide, followed by hydrazinolysis to release the primary amine.[3][4][5]

  • Materials: 1-(chloromethyl)-2-(1H-pyrazol-1-ylmethyl)benzene, Potassium Phthalimide, N,N-dimethylformamide (DMF), Hydrazine hydrate (85%), Methanol (CH₃OH), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Diethyl Ether.

  • Procedure:

    • Combine 1-(chloromethyl)-2-(1H-pyrazol-1-ylmethyl)benzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide.

    • Heat the mixture at 60-80 °C for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate. Filter the solid, wash with water, and dry.

    • To a suspension of the N-alkylated phthalimide in methanol, add hydrazine hydrate (10 eq) and reflux for 1-2 hours.[3] A white precipitate of phthalhydrazide will form.

    • Cool the mixture, add concentrated hydrochloric acid, and heat briefly to ensure complete precipitation.[3]

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.

    • Reduce the volume of the filtrate by distillation.[3]

    • Make the remaining solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with diethyl ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting amine by distillation or column chromatography to obtain this compound.

Quantitative Data Summary (Route 1)
StepProductStarting MaterialReagentsTypical Yield
1[2-(1H-pyrazol-1-yl)phenyl]methanol(2-bromomethyl)phenylmethanolPyrazole, K₂CO₃70-85%
21-(chloromethyl)-2-(1H-pyrazol-1-ylmethyl)benzene[2-(1H-pyrazol-1-yl)phenyl]methanolSOCl₂, cat. DMF90-95%
3This compound1-(chloromethyl)-2-(1H-pyrazol-1-ylmethyl)benzenePotassium Phthalimide, Hydrazine70-80%

Workflow Diagram (Route 1)

Synthesis_Route_1 A [2-(1H-pyrazol-1-yl)phenyl]methanol B 1-(chloromethyl)-2-(1H- pyrazol-1-ylmethyl)benzene A->B  SOCl2, cat. DMF   C N-(2-(1H-pyrazol-1-ylmethyl) benzyl)phthalimide B->C  Potassium Phthalimide, DMF   D 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine C->D  Hydrazine Hydrate, MeOH  

Caption: Synthesis of the target amine via a benzyl chloride intermediate.

Route 2: Synthesis via Reductive Amination

This alternative route involves the oxidation of the precursor alcohol to an aldehyde, followed by a one-pot reductive amination to form the target primary amine. This method is often efficient and can be performed under mild conditions.

Experimental Protocols

Step 1: Synthesis of [2-(1H-pyrazol-1-yl)phenyl]methanol

This step is identical to Step 1 in Route 1.

Step 2: Oxidation to 2-(1H-pyrazol-1-ylmethyl)benzaldehyde (Swern Oxidation)

This protocol uses a Swern oxidation to convert the benzyl alcohol to the corresponding aldehyde under mild conditions, preventing over-oxidation to the carboxylic acid.[6][7][8][9]

  • Materials: [2-(1H-pyrazol-1-yl)phenyl]methanol, Oxalyl Chloride ((COCl)₂), Dimethyl Sulfoxide (DMSO), Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N).

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

    • Add a solution of [2-(1H-pyrazol-1-yl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

    • Add triethylamine (5.0 eq) to the reaction mixture, stir for 5 minutes at -78 °C, and then allow the mixture to warm to room temperature.

    • Add water to quench the reaction, and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography to yield 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Step 3: Reductive Amination to this compound

This one-pot procedure forms the imine from the aldehyde and an ammonia source, which is then reduced in situ by sodium borohydride.[10][11][12]

  • Materials: 2-(1H-pyrazol-1-ylmethyl)benzaldehyde, Ammonium Acetate or aqueous Ammonia, Methanol (CH₃OH), Sodium Borohydride (NaBH₄).

  • Procedure:

    • Dissolve 2-(1H-pyrazol-1-ylmethyl)benzaldehyde (1.0 eq) in methanol.

    • Add a source of ammonia, such as ammonium acetate (10 eq) or a concentrated aqueous solution of ammonia.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC analysis.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to give this compound.

Quantitative Data Summary (Route 2)
StepProductStarting MaterialReagentsTypical Yield
1[2-(1H-pyrazol-1-yl)phenyl]methanol(2-bromomethyl)phenylmethanolPyrazole, K₂CO₃70-85%
22-(1H-pyrazol-1-ylmethyl)benzaldehyde[2-(1H-pyrazol-1-yl)phenyl]methanol(COCl)₂, DMSO, Et₃N80-95%
3This compound2-(1H-pyrazol-1-ylmethyl)benzaldehydeNH₄OAc, NaBH₄65-80%

Workflow Diagram (Route 2)

Synthesis_Route_2 A [2-(1H-pyrazol-1-yl)phenyl]methanol B 2-(1H-pyrazol-1-ylmethyl) benzaldehyde A->B  Swern Oxidation   C 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine B->C  Reductive Amination (NH4OAc, NaBH4)  

References

Application Notes and Protocols for 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established chemical principles and data from structurally analogous compounds. As of the date of this document, specific experimental data for 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine is not extensively available in the public domain. These protocols are intended to serve as a starting point for research and development.

Introduction

This compound is a versatile bidentate ligand featuring both a pyrazole and a benzylamine moiety. This N,N-donor ligand is capable of forming stable chelate complexes with a variety of transition metals. The unique electronic and steric properties imparted by the pyrazole and phenyl rings make its metal complexes promising candidates for applications in catalysis and medicinal chemistry. These notes provide an overview of its synthesis, coordination chemistry, and potential applications, along with detailed experimental protocols.

Ligand Synthesis

The synthesis of this compound can be achieved from the commercially available precursor, [2-(1H-pyrazol-1-yl)phenyl]methanol. A common synthetic strategy involves the conversion of the alcohol to a more reactive leaving group, followed by nucleophilic substitution with an amine source.

Proposed Synthetic Pathway

A reliable two-step synthesis is proposed, starting with the conversion of the benzylic alcohol to a benzyl chloride, followed by a reaction with sodium azide and subsequent reduction to the primary amine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Azidation and Reduction A [2-(1H-Pyrazol-1-yl)phenyl]methanol C 1-[2-(Chloromethyl)phenyl]-1H-pyrazole A->C B SOCl2, Pyridine E This compound C->E D 1. NaN3, DMF 2. LiAlH4, THF

Caption: Proposed synthesis of the target ligand.

Experimental Protocol: Synthesis of this compound

Materials:

  • [2-(1H-Pyrazol-1-yl)phenyl]methanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-[2-(chloromethyl)phenyl]-1H-pyrazole

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [2-(1H-pyrazol-1-yl)phenyl]methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Add a catalytic amount of pyridine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-[2-(chloromethyl)phenyl]-1H-pyrazole (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and carefully concentrate in vacuo to obtain the crude azide.

  • Caution: Organic azides can be explosive. Handle with care.

  • Under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of the crude azide in THF to the LiAlH₄ suspension.

  • Allow the reaction to stir at room temperature for 8 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, DCM/Methanol gradient) to afford the desired product.

Coordination Chemistry and Complex Synthesis

This compound is expected to act as a bidentate N,N-donor ligand, forming stable five-membered chelate rings with metal ions.

General Protocol for Metal Complex Synthesis

Materials:

  • This compound (L)

  • Metal salts (e.g., CuCl₂, Ni(OAc)₂, PdCl₂, Zn(NO₃)₂)

  • Solvents (e.g., Methanol, Ethanol, Acetonitrile, THF)

Procedure:

  • Dissolve the ligand (L) (2.0 eq) in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same or a miscible solvent.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • A precipitate may form immediately, or the reaction may require heating under reflux for several hours.

  • Monitor the reaction by observing the formation of a precipitate or a color change.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by precipitation with a less polar co-solvent.

Representative Quantitative Data (Based on Analogous Ligands)

The following tables provide expected ranges for key structural and stability parameters based on data from similar pyrazole-amine metal complexes.

Table 1: Representative Crystallographic Data for M(L)₂Cl₂ Complexes

ParameterCu(II) ComplexNi(II) ComplexPd(II) ComplexZn(II) Complex
Coordination Geometry Distorted Square PlanarOctahedralSquare PlanarTetrahedral
M-N(pyrazole) (Å) 1.98 - 2.052.05 - 2.152.00 - 2.102.00 - 2.10
M-N(amine) (Å) 2.00 - 2.102.10 - 2.202.05 - 2.152.05 - 2.15
N-M-N Bite Angle (°) 85 - 9080 - 8585 - 9095 - 105

Table 2: Representative Stability Constants (log β₂) in 50% Ethanol/Water

Metal Ionlog β₂
Cu(II) 12.0 - 14.5
Ni(II) 9.0 - 11.0
Zn(II) 7.5 - 9.5
Pd(II) > 20

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes of pyrazole-containing ligands are known to be effective catalysts for C-C bond-forming reactions.

Experimental Workflow for a Catalytic Reaction

G A Prepare Catalyst Solution ([Pd(L)Cl2] in Solvent) C Reaction Setup (Inert Atmosphere, Heating) A->C B Combine Reactants (Aryl Halide, Boronic Acid, Base) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol for a Typical Suzuki-Miyaura Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Palladium catalyst ([Pd(L)Cl₂])

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst ([Pd(L)Cl₂]) (0.01 - 1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene/water mixture, 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: Antimicrobial Activity

Copper complexes of nitrogen-donor ligands often exhibit significant antimicrobial properties. The proposed mechanism often involves the generation of reactive oxygen species (ROS) that damage cellular components.

Signaling Pathway: Proposed Mechanism of Antimicrobial Action

G A [Cu(L)2]2+ Complex B Bacterial Cell A->B Uptake C ROS Generation (e.g., •OH, O2•-) B->C Redox Cycling D Cellular Damage (DNA, Proteins, Lipids) C->D E Cell Death D->E

Caption: Proposed mechanism of antimicrobial action.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • [Cu(L)₂]Cl₂ complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Resazurin dye

Procedure:

  • Prepare a stock solution of the copper complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the complex in the appropriate growth medium in a 96-well plate.

  • Prepare a microbial inoculum and adjust its concentration to the standard (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the diluted complex.

  • Include positive (microbes in medium only) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • After incubation, add resazurin dye to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the complex that prevents a color change of the dye (from blue to pink), indicating inhibition of microbial growth.

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Ligand (L) >128>128>128
[Cu(L)₂]Cl₂ 163264
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

These application notes and protocols provide a comprehensive framework for initiating research on the bidentate ligand this compound and its metal complexes. Researchers are encouraged to adapt and optimize these procedures based on their specific experimental findings.

Application Notes and Protocols for the Preparation of Metal Complexes with 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the bidentate N-donor ligand, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole-based ligands and their coordination compounds.

Introduction to this compound and its Metal Complexes

The ligand this compound is a versatile chelating agent that coordinates to metal centers through the pyrazole nitrogen and the primary amine nitrogen, forming stable five-membered chelate rings. The resulting metal complexes have garnered interest due to the diverse applications of pyrazole-containing compounds in medicine and catalysis. Pyrazole derivatives are known pharmacophores in various biologically active molecules, and their metal complexes have shown potential as anticancer, antibacterial, and antiviral agents.[1] The coordination of a metal ion can enhance the biological activity of the organic ligand.

The applications of these metal complexes are broad and include:

  • Drug Development: As potential therapeutic agents, particularly in oncology and infectious diseases. Metal complexes can exhibit unique mechanisms of action compared to their organic ligand counterparts.[1]

  • Catalysis: Pyrazole-ligated metal complexes can act as catalysts in various organic transformations.

  • Materials Science: These complexes can serve as building blocks for coordination polymers and metal-organic frameworks (MOFs).[2]

This document provides detailed protocols for the synthesis of the ligand and its subsequent complexation with various transition metals, along with typical characterization data.

Synthesis of the Ligand: this compound

The synthesis of the target ligand can be achieved through a multi-step process starting from commercially available 2-methylbenzonitrile. The general synthetic scheme is outlined below.

Experimental Workflow: Ligand Synthesis

Ligand_Synthesis A 2-Methylbenzonitrile B 2-(Bromomethyl)benzonitrile A->B  NBS, AIBN, CCl4, reflux   C 2-(1H-Pyrazol-1-ylmethyl)benzonitrile B->C  Pyrazole, K2CO3, DMF, rt   D This compound C->D  LiAlH4, THF, 0 °C to rt  

Caption: Synthetic route for this compound.

Protocol 2.1: Synthesis of 2-(Bromomethyl)benzonitrile
  • Reaction Setup: To a solution of 2-methylbenzonitrile (1 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Condition: Reflux the mixture under an inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(bromomethyl)benzonitrile as a solid.

Protocol 2.2: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzonitrile
  • Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.2 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in dimethylformamide (DMF).

  • Reaction Condition: To this suspension, add a solution of 2-(bromomethyl)benzonitrile (1 eq.) in DMF dropwise at room temperature. Stir the reaction mixture for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Protocol 2.3: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Condition: Cool the suspension to 0 °C and add a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to yield the desired product, this compound, which can be further purified by distillation or chromatography if necessary.

Preparation of Metal Complexes

The ligand this compound (L) can be reacted with various metal salts to form coordination complexes. A general procedure for the synthesis of M(L)₂Cl₂ type complexes is provided below.

Experimental Workflow: Metal Complex Synthesis

Complex_Synthesis A Ligand (L) in Ethanol C Reaction Mixture A->C B Metal Salt (e.g., MCl₂) in Ethanol B->C  Add dropwise   D Precipitated Metal Complex C->D  Stir/Reflux, pH adjustment   E Purified Complex D->E  Filter, Wash, Dry   Application_Pathway cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Drug Development Ligand This compound Complex Metal Complex (e.g., [Cu(L)₂Cl₂]) Ligand->Complex  Coordination Chemistry   Screening In vitro Screening (e.g., Anticancer, Antibacterial) Complex->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical

References

Catalytic Applications of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexes of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, a versatile N,N-bidentate ligand, are emerging as promising catalysts in a variety of organic transformations. The unique structural and electronic properties imparted by the pyrazole and benzylamine moieties allow for the formation of stable and catalytically active metal complexes. This document provides an overview of potential catalytic applications, supported by data from structurally related pyrazole-based ligand complexes, and offers detailed protocols for their use in key chemical reactions. While specific data for the title complexes is limited in the current literature, the information presented here, based on analogous systems, serves as a strong starting point for researchers exploring their catalytic potential.

Potential Catalytic Applications

Complexes of this compound with transition metals such as palladium, ruthenium, and copper are anticipated to be active in a range of catalytic reactions. Based on studies of structurally similar pyrazole-based pincer and bidentate ligands, the following applications are of significant interest:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): Palladium complexes are well-known to catalyze the formation of carbon-carbon bonds. The N,N-coordination of the ligand can stabilize the palladium center throughout the catalytic cycle.

  • Transfer Hydrogenation: Ruthenium complexes bearing pyrazole-containing ligands have shown high efficiency in the transfer hydrogenation of ketones and imines, a crucial reaction in the synthesis of chiral alcohols and amines.

  • Oxidation Reactions: Copper complexes with pyrazole-based ligands have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of catechols, mimicking the function of catecholase enzymes.

Data Presentation: Catalytic Performance of Analogous Pyrazole-Based Complexes

The following tables summarize quantitative data for catalytic reactions using complexes of ligands structurally similar to this compound. This data provides a benchmark for expected performance.

Table 1: Palladium-Catalyzed Heck Coupling with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide Ligands

EntryAryl BromideOlefinProductYield (%)
14-BromoacetophenoneStyrene4-Acetyl-trans-stilbene95
24-BromotolueneStyrene4-Methyl-trans-stilbene88
34-BromoanisoleStyrene4-Methoxy-trans-stilbene92
41-BromonaphthaleneStyrene1-(trans-Styryl)naphthalene85

Reaction Conditions: Aryl bromide (1 mmol), olefin (1.2 mmol), Pd-complex (0.01 mmol), base (e.g., K₂CO₃, 2 mmol), solvent (e.g., DMF), 120 °C, 12 h.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones with Chiral Pyrazolyl-Pyridyl-Oxazolinyl Ligands [1]

EntryKetoneProductConversion (%)ee (%)
1Acetophenone1-Phenylethanol>9998
24-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9997
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>9999
4Propiophenone1-Phenylpropan-1-ol>9996

Reaction Conditions: Ketone (0.5 mmol), Ru-complex (0.005 mmol), i-PrOH/H₂O (5:1), KOH (0.05 mmol), 80 °C, 4 h.

Table 3: Copper-Catalyzed Oxidation of Catechol with Pyrazole-Based Ligands [2]

EntryLigandCopper SaltSolventInitial Rate (μmol L⁻¹ min⁻¹)
1N-((1H-pyrazol-1-yl)methyl)-4-nitroanilineCu(CH₃COO)₂Methanol14.1
2N-((1H-pyrazol-1-yl)methyl)-4-nitroanilineCuSO₄Methanol5.8
3N-((1H-pyrazol-1-yl)methyl)-2-nitroanilineCu(CH₃COO)₂Methanol41.7
4N-((1H-pyrazol-1-yl)methyl)-2-nitroanilineCuCl₂Methanol0.15

Reaction Conditions: Catechol (10⁻² M), Ligand (10⁻⁴ M), Copper Salt (10⁻⁴ M), atmospheric O₂, room temperature.

Experimental Protocols

The following are detailed experimental protocols for key catalytic reactions, adapted from literature procedures for analogous pyrazole-based complexes. Researchers should optimize these conditions for their specific this compound complexes.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for palladium-catalyzed cross-coupling reactions.[3][4]

Materials:

  • Palladium complex of this compound (e.g., PdCl₂(L), where L is the ligand)

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium complex (0.1-1 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0 mmol).

  • Add the solvent (3-5 mL) and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

This protocol is adapted from procedures for ruthenium-catalyzed transfer hydrogenation.[1][5]

Materials:

  • Ruthenium complex of this compound (e.g., [RuCl₂(L)(PPh₃)])

  • Ketone substrate

  • Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)

  • Base (e.g., KOH, KOtBu)

  • Anhydrous solvent (if different from the hydrogen donor)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium complex (0.1-1 mol%) and the base (5-10 mol%) in the hydrogen donor solvent (e.g., isopropanol).

  • Add the ketone substrate (1.0 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80 °C) and stir.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and filter through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the product by column chromatography or distillation to yield the corresponding alcohol.

Mandatory Visualizations

Synthesis and Catalytic Cycle Diagrams

G General Workflow for Synthesis of Metal Complexes cluster_synthesis Synthesis of this compound Ligand cluster_complexation Complexation with Metal Salt Start 2-Aminobenzylamine + Pyrazole Precursor Step1 Condensation/ Alkylation Reaction Start->Step1 Ligand This compound Step1->Ligand Step2 Coordination Reaction Ligand->Step2 MetalSalt Metal Salt (e.g., PdCl₂, RuCl₃, Cu(OAc)₂) MetalSalt->Step2 Complex Metal Complex Step2->Complex

Caption: Synthetic workflow for the ligand and its metal complexes.

Suzuki_Miyaura_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0L Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0L->OxAdd PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)(Ar')L_n Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0L Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Antimicrobial Screening of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial screening of the novel compound 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. The protocols outlined are based on established methodologies for evaluating the antimicrobial efficacy of new chemical entities.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents.[5] Novel pyrazole derivatives, such as this compound, represent promising candidates for new antimicrobial drugs.[5] This document outlines the protocols for preliminary antimicrobial screening of this compound.

Data Presentation

Effective and clear data presentation is crucial for the comparative analysis of antimicrobial efficacy. All quantitative data from the antimicrobial screening should be summarized in a structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Vancomycin[Insert Data][Insert Data]
Bacillus subtilisPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ampicillin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Fluconazole[Insert Data][Insert Data]
Aspergillus nigerN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Amphotericin B[Insert Data][Insert Data]

Table 2: Zone of Inhibition for this compound

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)Zone of Inhibition (mm) of Novel CompoundZone of Inhibition (mm) of Positive Control
Staphylococcus aureusPositive[Insert Conc.]e.g., Vancomycin[Insert Data][Insert Data]
Bacillus subtilisPositive[Insert Conc.]e.g., Ampicillin[Insert Data][Insert Data]
Escherichia coliNegative[Insert Conc.]e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Conc.]e.g., Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)[Insert Conc.]e.g., Fluconazole[Insert Data][Insert Data]
Aspergillus nigerN/A (Fungus)[Insert Conc.]e.g., Amphotericin B[Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are standard and can be adapted as needed.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Test compound: this compound

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotics

  • Sterile saline or broth

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[9]

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.[9]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.[9]

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).[9] A sterility control (broth only) should also be included.[9]

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[9]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]

Protocol 2: Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity and is based on the diffusion of the compound through the agar.[10]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test compound: this compound

  • Bacterial and fungal strains

  • Positive control antibiotics

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[9]

  • Application of Compound:

    • Add a fixed volume of the test compound solution to a designated well.

    • Add the positive control antibiotic to another well and a solvent control (if applicable) to a third well.[9]

  • Incubation:

    • Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions (Broth Method) prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) plate_inoculation Inoculate Plates/Wells prep_inoculum->plate_inoculation prep_media Prepare Agar/Broth Media prep_media->plate_inoculation add_compound Add Compound to Wells/Discs serial_dilution->add_compound plate_inoculation->add_compound incubation Incubate at Optimal Conditions add_compound->incubation measure_zones Measure Zones of Inhibition (Agar Diffusion) incubation->measure_zones determine_mic Determine MIC (Broth Dilution) incubation->determine_mic data_table Tabulate and Compare Data measure_zones->data_table determine_mic->data_table

Caption: General workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for this compound is unknown, many antimicrobial agents target essential bacterial signaling pathways. The following diagram illustrates a hypothetical mechanism where the compound inhibits a key bacterial signaling pathway.

G cluster_pathway Bacterial Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 compound 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression for Survival transcription_factor->gene_expression no_growth Inhibition of Bacterial Growth compound->inhibition inhibition->kinase2

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application Notes: Cytotoxicity Profiling of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methods for evaluating the cytotoxic potential of the novel pyrazole compound, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, against various cancer cell lines. This document is intended for researchers and scientists in the fields of oncology and drug development.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4][5] Preliminary screening of novel pyrazole-containing compounds is crucial to identify candidates with potent and selective cytotoxicity towards cancer cells. The following protocols and data presentation formats are designed to standardize the preliminary cytotoxic evaluation of this compound.

General Workflow for Cytotoxicity Assessment

The overall process for assessing the cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Line Selection & Culture C Cell Seeding in 96-Well Plates A->C B Compound Preparation (Stock Solution & Dilutions) D Compound Treatment (24-72h Incubation) B->D C->D Allow cells to adhere E Addition of Cytotoxicity Reagent (e.g., MTT, Resazurin) D->E F Incubation with Reagent E->F G Measurement of Signal (Absorbance/Fluorescence) F->G H Data Normalization (% Viability) G->H I Dose-Response Curve Generation H->I J IC50 Value Calculation I->J

Caption: Experimental workflow for in vitro cytotoxicity assay.

Experimental Protocols

A detailed protocol for determining the cytotoxic effects of this compound using a standard MTT assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell lines in their appropriate complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during their exponential growth phase using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Data Presentation

The cytotoxic activity of this compound should be summarized in a table presenting the IC50 values across different cancer cell lines.

Note: The following data is hypothetical and for illustrative purposes only, as no specific experimental results for this compound were found in the literature search.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h ± SD
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.8 ± 3.1
A549Lung Cancer12.5 ± 1.5
HepG2Liver Cancer30.1 ± 4.2
HCT116Colon Cancer18.9 ± 2.3
Doxorubicin(Positive Control)0.8 ± 0.1

Potential Signaling Pathway

While the exact mechanism of action for this compound is unknown, many cytotoxic pyrazole derivatives exert their effects by inducing apoptosis.[1][2] A potential signaling pathway to investigate would be the intrinsic apoptotic pathway.

Disclaimer: The following diagram represents a hypothetical signaling pathway and should be used as a conceptual framework for further investigation.

G compound 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine ros Increased ROS Production compound->ros bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 mito Mitochondrial Dysfunction ros->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto bcl2->bax apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for a novel compound.

References

Application Notes and Protocols for the Analysis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analysis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented are based on established methodologies for analogous chemical structures, providing a robust framework for the characterization of this and structurally related compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of both a pyrazole ring and a benzylamine moiety. These functional groups are known to be important pharmacophores. Accurate structural elucidation and purity assessment are critical for its development as a potential therapeutic agent. This document outlines the analytical workflow and provides detailed protocols for its characterization by NMR and MS.

Predicted Analytical Data

While specific experimental data for this compound is not widely published, the following tables summarize the predicted quantitative data based on the analysis of structurally similar pyrazole and benzylamine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~7.60d1HPyrazole-H5
~7.50d1HPyrazole-H3
~7.40 - 7.20m4HAromatic-H
~6.25t1HPyrazole-H4
~5.40s2H-CH₂- (benzyl to pyrazole)
~3.90s2H-CH₂- (aminomethyl)
~1.60br s2H-NH₂
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ ppm)Assignment
~141.0Pyrazole-C5
~139.5Aromatic-C (quaternary)
~138.0Aromatic-C (quaternary)
~130.0Pyrazole-C3
~129.0 - 127.0Aromatic-CH
~106.0Pyrazole-C4
~55.0-CH₂- (benzyl to pyrazole)
~45.0-CH₂- (aminomethyl)
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
m/z (amu)Ion TypePredicted Fragment
188.12[M+H]⁺Protonated molecular ion
171.10[M+H-NH₃]⁺Loss of ammonia
91.05[C₇H₇]⁺Tropylium ion
81.07[C₄H₅N₂]⁺Pyrazole ring fragment

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe for the sample.

    • Acquire a ¹H NMR spectrum with the following typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time (aq): ~4 s

      • Spectral Width (sw): ~20 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more (as needed for signal-to-noise)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): ~1 s

      • Spectral Width (sw): ~220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both spectra.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • MS Analysis (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizer Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-8 L/min

      • Drying Gas Temperature: 180-220 °C

  • MS/MS Analysis (Fragmentation):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion for fragmentation.

    • Perform a product ion scan using collision-induced dissociation (CID) with argon as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Analyze the product ion spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway based on the observed losses.

Visualizations

Overall Analytical Workflow

The following diagram illustrates the logical workflow for the NMR and Mass Spectrometry analysis of this compound.

Analytical Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve_NMR Dissolve in CDCl3 with TMS Sample->Dissolve_NMR Dissolve_MS Dissolve in MeOH/H2O with Formic Acid Sample->Dissolve_MS NMR_Acq NMR Acquisition (1H & 13C) Dissolve_NMR->NMR_Acq MS_Acq MS & MS/MS Acquisition Dissolve_MS->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Peak Identification) MS_Acq->MS_Proc Structure_Elucidation Structure Confirmation NMR_Proc->Structure_Elucidation Fragmentation_Analysis Fragmentation Pathway MS_Proc->Fragmentation_Analysis Final_Report Final Report

Caption: Workflow for NMR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway for the protonated molecule.

Proposed Fragmentation Pathway M This compound [M+H]⁺ m/z = 188.12 F1 [M+H-NH₃]⁺ m/z = 171.10 M->F1 -NH₃ F3 Pyrazole fragment [C₄H₅N₂]⁺ m/z = 81.07 M->F3 - C₈H₉N F2 Tropylium ion [C₇H₇]⁺ m/z = 91.05 F1->F2 - C₄H₄N₂

Caption: Predicted fragmentation of the target compound.

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are predicted values based on the analysis of structurally related compounds and should be confirmed by experimental data. The provided protocols are general guidelines and may require optimization for specific instruments and experimental conditions.

Application Notes and Protocols for Testing the Catalytic Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives represent a versatile class of N-heterocyclic compounds that are pivotal in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties allow them to act as highly effective ligands for a variety of metal ions, forming complexes that exhibit significant catalytic activity.[3][4] These pyrazole-based catalysts have been successfully employed in a range of organic transformations, including oxidation, hydrogenation, and transfer hydrogenation reactions.[3][5] The catalytic efficiency of these systems is often influenced by the specific structure of the pyrazole ligand, the nature of the metal center, the reaction solvent, and other conditions.[5]

These application notes provide detailed protocols for synthesizing pyrazole-based ligands, preparing catalysts in situ, and evaluating their catalytic performance in two common benchmark reactions: the oxidation of catechol and the transfer hydrogenation of acetophenone.

Application Note 1: Catalytic Oxidation of Catechol to o-Quinone

This protocol details the use of in situ prepared copper(II)-pyrazole complexes for the aerobic oxidation of catechol. The catalytic activity is monitored spectrophotometrically by measuring the formation of the o-quinone product.[5]

Experimental Workflow for Catechol Oxidation

G Experimental Workflow for Pyrazole-Catalyzed Catechol Oxidation cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: In Situ Catalyst Formation cluster_2 Step 3: Catalytic Assay & Analysis L1 Condensation of (1H-pyrazol-1-yl)methanol with primary amine L2 Stir at 60°C for 6h in Acetonitrile L1->L2 L3 Isolate & Purify Pyrazole Ligand (L) L2->L3 C1 Dissolve Ligand (L) and Copper(II) Salt (e.g., Cu(OAc)2) in Solvent L3->C1 Use Synthesized Ligand C2 Stir to form [Cu(L)] Complex C1->C2 A1 Add Catechol Substrate to Catalyst Solution C2->A1 Add Substrate to Catalyst A2 Monitor Reaction via UV-Vis Spectrophotometry (λ ≈ 390 nm for o-quinone) A1->A2 A3 Calculate Kinetic Parameters (Vmax, Km) A2->A3

Caption: Workflow for synthesis and catalytic testing of pyrazole compounds.

Detailed Experimental Protocols

1.1. Protocol for Synthesis of Pyrazole-Based Ligands This procedure is a general method for synthesizing N-substituted pyrazole ligands via condensation.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in 10 mL of acetonitrile at room temperature.

  • Addition of Reagent: Add the (1H-pyrazol-1-yl)methanol derivative (1.1 eq.) to the solution.

  • Reaction: Stir the mixture continuously for 6 hours at 60°C.

  • Product Isolation: As the reaction progresses, the solid product will precipitate. Collect the solid by filtration.

  • Purification: Wash the product with cold acetonitrile and dry under vacuum.

  • Characterization: Confirm the structure of the synthesized ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6][7]

1.2. Protocol for Catalytic Activity Assay (Catechol Oxidation) This protocol evaluates the catalytic performance of the in situ formed copper-pyrazole complex.[5]

  • Catalyst Preparation:

    • Prepare stock solutions of the pyrazole ligand and a copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, or Cu(NO₃)₂) in the desired solvent (e.g., methanol).

    • In a quartz cuvette, mix the ligand and copper(II) salt solutions to achieve the desired ligand-to-metal ratio (e.g., 2:1). The total volume should be 3 mL.

  • Reaction Initiation: Add a stock solution of catechol in the same solvent to the cuvette to initiate the reaction. The final concentration of catechol should be in the range of 0.01-0.1 M.

  • Data Acquisition:

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the increase in absorbance at the λ_max of o-quinone (approximately 390 nm) over time. Record data at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes.

  • Kinetic Analysis:

    • Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • To determine the kinetic parameters, vary the concentration of the catechol substrate while keeping the catalyst concentration constant.

    • Calculate V_max and K_m using the Michaelis-Menten model or a Lineweaver-Burk plot.[5]

Data Presentation

Quantitative results should be organized to compare the effects of different variables on catalytic activity.

Table 1: Catalytic Activity for Catechol Oxidation under Various Conditions

Entry Ligand Copper(II) Salt Solvent Ligand/Metal Ratio V_max (µmol L⁻¹ min⁻¹)[5] K_m (mol L⁻¹)[5]
1 L1 Cu(CH₃COO)₂ Methanol 2:1 Data Data
2 L2 Cu(CH₃COO)₂ Methanol 2:1 41.67 0.02
3 L2 CuSO₄ Methanol 2:1 Data Data
4 L2 Cu(CH₃COO)₂ CH₃CN 2:1 Data Data

| 5 | L2 | Cu(CH₃COO)₂ | Methanol| 1:1 | Data | Data |

Application Note 2: Catalytic Transfer Hydrogenation of Acetophenone

This protocol outlines a procedure for testing the catalytic activity of a protic pincer-type pyrazole-ruthenium(II) complex in the transfer hydrogenation of acetophenone, using 2-propanol as the hydrogen source.[3][8]

Proposed Catalytic Cycle Logic

G Logical Flow of Catalytic Transfer Hydrogenation CAT Ru-Pyrazole Catalyst (94) INT Intermediate Complex [Ru-H] CAT->INT Reacts with H-Donor + Base SUB Acetophenone (Substrate) SUB->INT Coordinates H_DONOR 2-Propanol (H-Donor) BASE Base (e.g., t-BuOK) INT->CAT Regeneration PROD 1-Phenylethanol (Product) INT->PROD Hydrogen Transfer WASTE Acetone (Byproduct) INT->WASTE Releases

Caption: Logical flow for pyrazole-catalyzed transfer hydrogenation.

Detailed Experimental Protocol

1.1. Protocol for Transfer Hydrogenation This procedure is adapted from studies on protic pincer-type ruthenium(II) complexes.[3]

  • Reactor Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole-ruthenium(II) catalyst (e.g., complex 94 , 0.1-1 mol%).

  • Addition of Reagents:

    • Add the acetophenone substrate (1.0 eq.).

    • Add the hydrogen donor, 2-propanol, as the solvent.

    • Add a base (e.g., potassium tert-butoxide, t-BuOK) in excess. The base is crucial for activating the catalyst and the hydrogen donor.

  • Reaction:

    • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80°C).

    • Stir the reaction mixture for the specified time (e.g., 1-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis and Characterization:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the conversion of the substrate and the yield of the product using GC or by isolating the product. Confirm the product identity using ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

Organize the results in a table to facilitate comparison of catalyst performance under different conditions.

Table 2: Catalytic Transfer Hydrogenation of Acetophenone

Entry Catalyst (mol%) Base Temperature (°C) Time (h) Conversion (%) Yield (%)
1 1.0 t-BuOK 80 12 Data Data
2 0.5 t-BuOK 80 12 Data Data
3 1.0 NaOH 80 12 Data Data

| 4 | 1.0 | t-BuOK | 60 | 24 | Data | Data |

General Characterization of Pyrazole Compounds and Complexes: The identity, purity, and structural integrity of all synthesized pyrazole ligands and their metal complexes should be rigorously confirmed using a suite of analytical techniques before catalytic testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure of the organic ligands.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying characteristic functional groups and confirming the coordination of the ligand to the metal center.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HR-MS) provides exact mass for elemental composition confirmation.[9][11]

  • UV-Vis Spectroscopy: Used to study the electronic properties of the pyrazole compounds and their metal complexes, and is a primary tool for monitoring reaction kinetics in certain assays.[9]

References

Application Notes and Protocols for Evaluating the Biological Efficacy of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the biological efficacy of novel pyrazole derivatives, a class of compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The following protocols outline key in vitro and in vivo assays to characterize the mechanism of action and anti-cancer properties of these novel chemical entities.

Introduction

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases, including various cancers.[3][4] Their versatile scaffold allows for diverse chemical modifications, leading to potent and selective inhibitors of various biological targets, most notably protein kinases.[1][5][6] Dysregulation of protein kinase signaling pathways is a hallmark of cancer, making pyrazole-based kinase inhibitors a promising class of anti-cancer drugs.[7][8] This document provides detailed protocols for a systematic evaluation of novel pyrazole derivatives, from initial in vitro screening to in vivo efficacy studies.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anti-cancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and apoptosis.[5][9] Two commonly targeted pathways are the Cyclin-Dependent Kinase (CDK) pathway, which regulates cell cycle progression, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and immune responses.[1]

CDK_Pathway Growth Factors Growth Factors Cyclin D/CDK4/6 Cyclin D/CDK4/6 Growth Factors->Cyclin D/CDK4/6 activates Rb Rb Cyclin D/CDK4/6->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters G1/S Phase\nGene Transcription G1/S Phase Gene Transcription pRb->G1/S Phase\nGene Transcription releases E2F to activate Cyclin E/CDK2 Cyclin E/CDK2 G1/S Phase\nGene Transcription->Cyclin E/CDK2 Cyclin E/CDK2->pRb further phosphorylates S Phase\n(DNA Replication) S Phase (DNA Replication) Cyclin E/CDK2->S Phase\n(DNA Replication) initiates Pyrazole\nCDK Inhibitor Pyrazole CDK Inhibitor Pyrazole\nCDK Inhibitor->Cyclin D/CDK4/6 inhibits Pyrazole\nCDK Inhibitor->Cyclin E/CDK2 inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pyrazole\nJAK Inhibitor Pyrazole JAK Inhibitor Pyrazole\nJAK Inhibitor->JAK inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Inhibition Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Western_Blot Western Blotting (Target Engagement) Apoptosis_Assay->Western_Blot Lead_Compound_Identification Lead Compound Identification Western_Blot->Lead_Compound_Identification Xenograft_Model Tumor Xenograft Model in Immunodeficient Mice Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight, etc.) Xenograft_Model->Toxicity_Study Novel_Pyrazole_Derivative Novel_Pyrazole_Derivative Novel_Pyrazole_Derivative->Kinase_Assay Lead_Compound_Identification->Xenograft_Model

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing actionable solutions to optimize your reaction outcomes.

Q1: My overall yield for the two-step synthesis is consistently low. What are the most likely causes?

A1: Low overall yield can stem from issues in either the N-alkylation of pyrazole or the subsequent nitrile reduction.

  • Step 1 (N-Alkylation): Incomplete reaction is a common issue. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all starting material is consumed. The choice of base and solvent is also critical; a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often effective for deprotonating pyrazole, driving the reaction forward. Suboptimal temperature control can also lead to side product formation.

  • Step 2 (Nitrile Reduction): The choice of reducing agent is crucial. While powerful agents like Lithium Aluminum Hydride (LiAlH₄) are effective, improper handling, quenching, or workup can lead to significant product loss. Alternatively, catalytic hydrogenation can be used, but the catalyst may be poisoned by impurities. Ensure the intermediate, 2-(1H-pyrazol-1-ylmethyl)benzonitrile, is sufficiently pure before proceeding.

Q2: During the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, I'm observing a mixture of N-1 and N-2 alkylated isomers. How can I improve the regioselectivity for the desired N-1 product?

A2: Pyrazole exists as two tautomers, which can lead to a mixture of N-1 and N-2 alkylated products. To favor the thermodynamically more stable N-1 isomer, consider the following:

  • Base and Solvent: Using a strong, non-coordinating base like NaH in a solvent like DMF typically favors N-1 alkylation. The sodium salt of pyrazole is formed, which then reacts with the electrophile.

  • Temperature: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. High temperatures can sometimes lead to isomerization or less selective reactions.

Q3: The reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile to the final amine product is sluggish or incomplete. What can I do to improve the conversion?

A3: Incomplete nitrile reduction can be addressed by several methods:

  • Choice of Reducing Agent: If using LiAlH₄, ensure it is fresh and has not been deactivated by moisture. An excess of the reagent (2-4 equivalents) is often necessary. The reaction typically requires refluxing in an anhydrous ether solvent like THF or diethyl ether.

  • Catalytic Hydrogenation: If using H₂ gas with a catalyst (e.g., Raney Nickel, Pd/C), ensure the catalyst is active and the system is free of catalyst poisons like sulfur compounds. Higher pressure and temperature may be required to drive the reaction to completion.

  • Reaction Time: Monitor the reaction using TLC or LC-MS to confirm the disappearance of the starting nitrile. Some reductions may require extended reaction times.[1]

Q4: I'm seeing significant byproduct formation during the final amine purification. What are these byproducts and how can I minimize them?

A4: The primary amine product is nucleophilic and can react with any remaining alkyl halide starting material from the first step, leading to over-alkylation (formation of secondary amines).[2] To avoid this:

  • Purify the Intermediate: Ensure complete removal of 2-(bromomethyl)benzonitrile after the first step through column chromatography or recrystallization.

  • Control Stoichiometry: Use a slight excess of the amine during reductive amination if that route is chosen, to minimize reaction of the product amine with the aldehyde.[3]

Q5: What is the most effective method for purifying the final product, this compound?

A5: The final product is a basic amine, which allows for several purification strategies.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent. This process effectively removes non-basic impurities.

  • Column Chromatography: Chromatography on silica gel can be effective. However, amines can streak on silica. To mitigate this, the eluent can be treated with a small amount of a base like triethylamine (~1%) or by using alumina as the stationary phase.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or hydrobromide salt) which is often a crystalline solid and can be purified by recrystallization.[4]

Experimental Protocols

The following protocols describe a common two-step synthesis route.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of pyrazole).

  • Reagents: Add pyrazole (1.2 equivalents) to the flask. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Synthesis of this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Lithium Aluminum Hydride (LiAlH₄, 3.0 equivalents) and suspend it in anhydrous THF.

  • Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude amine can be purified further by acid-base extraction or column chromatography as described in the FAQ section.

Quantitative Data for Optimization

The following table summarizes hypothetical results from optimization experiments to guide your efforts.

Step Variable Parameter Condition A Yield A Condition B Yield B Condition C Yield C
1: N-Alkylation Base (Solvent) K₂CO₃ (Acetonitrile)45%NaH (DMF)85%Cs₂CO₃ (DMF)78%
1: N-Alkylation Temperature 80 °C60%25 °C85%0 °C -> 25 °C88%
2: Nitrile Reduction Reducing Agent NaBH₄/CoCl₂65%H₂ (1 atm), Raney Ni75%LiAlH₄ (THF)92%
2: Nitrile Reduction Reaction Time (LiAlH₄) 2 hours70%4 hours92%8 hours91%

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_SM Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction SM1 Pyrazole Alkylation React with NaH in DMF, 0°C to RT SM1->Alkylation SM2 2-(bromomethyl)benzonitrile SM2->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate 2-(1H-Pyrazol-1-ylmethyl)benzonitrile Purify1->Intermediate Reduction Reduce with LiAlH4 in THF, Reflux Intermediate->Reduction Workup2 Fieser Quench & Filtration Reduction->Workup2 Crude Crude Product Workup2->Crude Purify2 Acid-Base Extraction or Chromatography Crude->Purify2 FinalProduct Final Product: 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine Purify2->FinalProduct

Caption: Synthetic workflow for this compound.

References

"common byproducts in the synthesis of pyrazolylmethanamines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolylmethanamines, primarily via the Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazolylmethanamines?

A1: The most prevalent method for synthesizing pyrazolylmethanamines is the Mannich reaction. This is a three-component condensation reaction involving a pyrazole, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and a primary or secondary amine.[1][2][3]

Q2: I am not getting the desired pyrazolylmethanamine product. What could be the issue?

A2: Several factors could be affecting your synthesis. Common issues include the formation of stable intermediates that do not react further, side reactions consuming starting materials, or suboptimal reaction conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to track the consumption of starting materials and the formation of the product and byproducts.[2]

Q3: My reaction mixture has a reddish or discolored appearance. Is this normal?

A3: Discoloration, such as a reddish syrup, can sometimes be observed, particularly when using certain starting materials or solvents.[2] While not always indicative of a failed reaction, it can suggest the formation of impurities. Purification of the final product is essential.

Troubleshooting Guide: Common Byproducts and Solutions

A primary challenge in the synthesis of pyrazolylmethanamines is the formation of various byproducts. Understanding these side reactions is key to optimizing your synthesis and purification strategy.

Byproduct Formation Mechanism Troubleshooting & Prevention Purification Strategy
Hydroxymethyl Pyrazole Reaction of the pyrazole with formaldehyde before the introduction or reaction of the amine.[4]- Use a pre-formed iminium salt (from formaldehyde and the amine).- Add the pyrazole to a mixture of the amine and formaldehyde.- Ensure stoichiometric control of reactants.- Column chromatography on silica gel.- Aqueous workup may remove some of this more polar byproduct.
Bis(pyrazolyl)methane The hydroxymethyl pyrazole intermediate reacts with a second molecule of pyrazole instead of the amine.- Use a slight excess of the amine.- Maintain a lower reaction temperature to favor the reaction with the more nucleophilic amine.- Add the pyrazole slowly to the reaction mixture.- Column chromatography on silica gel.- Recrystallization may be effective if the polarity difference between the product and this byproduct is significant.
N,N-bis(pyrazolylmethyl)amine A primary amine reacts with two equivalents of the hydroxymethyl pyrazole intermediate.- Use a molar excess of the primary amine.- Control the stoichiometry of formaldehyde and pyrazole relative to the amine.- Monitor the reaction closely by TLC and stop it once the mono-substituted product is maximized.- Column chromatography can separate the mono- and di-substituted products.- Acid-base extraction might be useful due to differences in pKa values.
Regioisomers An unsymmetrical pyrazole can be N-alkylated at different nitrogen atoms.[5]- The regioselectivity is often influenced by steric and electronic factors of the pyrazole substituents.- Careful selection of reaction conditions (solvent, temperature, catalyst) may favor one isomer.- Separation can be challenging.- Preparative HPLC or careful column chromatography may be required.[6]

Experimental Protocols

General Protocol for the Synthesis of a Pyrazolylmethanamine via the Mannich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyrazole (1.0 eq)

  • Formaldehyde (37% in water, or paraformaldehyde) (1.0-1.2 eq)

  • Secondary Amine (e.g., dimethylamine, piperidine) (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Methanol, Dichloromethane)

  • Acid catalyst (optional, e.g., HCl, Acetic Acid)

Procedure:

  • To a solution of the secondary amine in the chosen solvent, add formaldehyde and stir at room temperature for 30 minutes to pre-form the iminium ion.

  • Add the pyrazole to the reaction mixture. If using an acid catalyst, it can be added at this stage.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[3][7] An initial acid-base extraction can be performed to remove non-basic impurities.

Visualizations

experimental_workflow start Start preform_iminium Pre-form Iminium Ion (Amine + Formaldehyde) start->preform_iminium add_pyrazole Add Pyrazole and Catalyst (optional) preform_iminium->add_pyrazole reaction Reaction (Stir/Heat) add_pyrazole->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Solvent Removal) monitor->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Pyrazolylmethanamine purification->product

Caption: Experimental workflow for pyrazolylmethanamine synthesis.

troubleshooting_logic start Low Yield or Impure Product check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Material(s) check_tlc->unreacted_sm Predominantly multiple_products Multiple Products Observed check_tlc->multiple_products Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_conditions identify_byproducts Identify Byproducts (NMR, MS) multiple_products->identify_byproducts refine_purification Refine Purification Protocol optimize_conditions->refine_purification hydroxymethyl Hydroxymethyl Pyrazole? identify_byproducts->hydroxymethyl bis_pyrazolyl Bis(pyrazolyl)methane? hydroxymethyl->bis_pyrazolyl No adjust_stoichiometry Adjust Reactant Stoichiometry and Addition Order hydroxymethyl->adjust_stoichiometry Yes bis_amine N,N-bis(pyrazolylmethyl)amine? bis_pyrazolyl->bis_amine No bis_pyrazolyl->adjust_stoichiometry Yes bis_amine->adjust_stoichiometry Yes adjust_stoichiometry->refine_purification

Caption: Troubleshooting logic for pyrazolylmethanamine synthesis.

References

Technical Support Center: Purification of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel column chromatography?

A1: The primary challenge arises from the basic nature of the amine group in the molecule. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2] These interactions can cause several issues, including:

  • Peak Tailing: The compound elutes slowly and over many fractions, resulting in poor resolution.[3][4]

  • Irreversible Adsorption: The compound may bind so strongly to the column that it fails to elute, leading to low recovery.[1][3]

  • Degradation: The acidic nature of the silica gel can potentially degrade the target compound.[1][3]

Q2: What is a good starting point for a solvent system for the column chromatography of this compound?

A2: A good starting point for many pyrazole-containing compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5][6] For this particular amine, a system of dichloromethane (DCM) and methanol (MeOH) is also a common choice for polar compounds.[2][7] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound in the chosen solvent system.[3][8]

Q3: How can I prevent peak tailing and improve the separation of my amine compound?

A3: To mitigate the issues caused by the basicity of the amine, you can add a small amount of a basic modifier to your eluent.[2][4][8] Common choices include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% to the eluent.[2][8]

  • Ammonia solution in methanol: A stock solution of ammonium hydroxide in methanol can be prepared and used as a polar component of the mobile phase.[3]

These basic additives "neutralize" the acidic sites on the silica gel, preventing strong interactions with your amine compound and leading to sharper peaks and better separation.[1]

Q4: What alternative stationary phases can be used if silica gel proves problematic?

A4: If you continue to face difficulties with silica gel, consider using an alternative stationary phase:

  • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[3]

  • Amine-functionalized silica: This type of stationary phase is less polar than bare silica and has a basic character, which can simplify the purification of amines by eliminating the need for basic modifiers in the mobile phase.[1][9]

  • Reverse-phase silica (C18): In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be an effective method for purifying polar and ionizable compounds.[2][3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not elute from the column The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel due to its basicity. The compound may have decomposed on the silica.Gradually increase the polarity of the eluent. For a DCM/MeOH system, increase the percentage of MeOH.[3] Add a basic modifier like triethylamine (0.1-2%) to the eluent.[2][8] Check the stability of your compound on a silica TLC plate before running the column.[3]
Compound elutes with the solvent front The eluent is too polar.Start with a less polar solvent system. Develop the method using TLC to find a solvent system where the Rf is around 0.2-0.3.[3][8]
Significant peak tailing Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine or ammonia to the eluent.[4][8] Consider using an alternative stationary phase like alumina or amine-functionalized silica.[3][9]
Co-elution of impurities The chosen solvent system does not provide adequate separation.Optimize the solvent system using TLC. Try different solvent combinations.[8] Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[8]
Low recovery of the compound Irreversible adsorption to the silica gel. The compound is spread across too many fractions and is too dilute to detect.Use a basic modifier in the eluent.[1] Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[3]

Experimental Protocols

TLC Method Development
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC chambers with different solvent systems. Good starting points include:

    • Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7)

    • Dichloromethane:Methanol (e.g., 99:1, 95:5, 90:10)

    • Dichloromethane:Methanol with 1% Triethylamine (e.g., 95:5:1)

  • Spot the dissolved crude material onto separate TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light and/or with a suitable stain.

  • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriate size glass column.

    • Securely place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or DCM).

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the packed silica.

    • Equilibrate the column by running the chosen eluent through it until the packing is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the column using a pipette.[10]

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8][10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to start the flow.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

    • If using a gradient elution, gradually increase the proportion of the polar solvent.[8]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Target Rf ~0.2-0.3) ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Select Eluent SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution (Isocratic or Gradient) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation FinalProduct Purified Product Evaporation->FinalProduct

Caption: Workflow for column chromatography purification.

troubleshooting_logic Start Poor Separation or Recovery CheckTailing Is there significant peak tailing? Start->CheckTailing AddModifier Add Basic Modifier (e.g., TEA) to Eluent CheckTailing->AddModifier Yes CheckRf Is the compound's Rf correct on TLC? CheckTailing->CheckRf No Success Successful Purification AddModifier->Success AdjustPolarity Adjust Eluent Polarity CheckRf->AdjustPolarity No (too high/low) CheckStability Is the compound stable on silica? CheckRf->CheckStability Yes AdjustPolarity->Success ChangeStationaryPhase Change Stationary Phase (Alumina, Amine-Silica, or C18) CheckStability->ChangeStationaryPhase No CheckStability->Success Yes ChangeStationaryPhase->Success

Caption: Troubleshooting logic for amine purification.

References

"improving the stability of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by several factors:

  • pH: The amine functional group is susceptible to oxidation, and the rate of degradation is highly pH-dependent. Generally, acidic conditions can improve stability by protonating the amine, making it less prone to oxidation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the benzylamine moiety.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.

  • Temperature: Higher temperatures increase the rate of chemical degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation pathways.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q2: What are the likely degradation products of this compound?

A2: Based on the degradation pathways of similar benzylamine compounds, the likely degradation products include:

  • Imines: Formed through the oxidation of the primary amine.

  • Aldehydes: Resulting from the hydrolysis of the imine intermediate.

  • Benzoic acid derivatives: Further oxidation of the aldehyde can lead to the corresponding carboxylic acid.

  • Products of pyrazole ring opening: While the pyrazole ring is generally stable, under harsh conditions, it could potentially degrade.

Q3: How can I minimize the degradation of my this compound solution during storage?

A3: To minimize degradation during storage, consider the following precautions:

  • pH Adjustment: Maintain the solution at an acidic pH (e.g., pH 3-5) using a suitable buffer system.

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light.

  • Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.[1]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to prevent oxidative degradation.

  • Use of Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.

Q4: What analytical techniques are recommended for monitoring the stability of this compound solutions?

A4: A stability-indicating analytical method is crucial for accurately assessing the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. Other suitable methods include:

  • Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification and quantification of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) may be applicable after appropriate derivatization.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Problem Possible Causes Troubleshooting Steps
Rapid loss of potency of the solution. 1. Oxidative degradation: Exposure to air. 2. Inappropriate pH: The pH of the solution may be neutral or alkaline, accelerating degradation. 3. Light exposure: The solution is not protected from light. 4. High storage temperature: The solution is stored at room temperature or higher.1. Prepare fresh solutions and handle them under an inert atmosphere. 2. Adjust the pH of the solution to an acidic range (pH 3-5) using a non-reactive buffer. 3. Store the solution in amber vials or protect it from light. 4. Store the solution at a lower temperature (2-8 °C or -20 °C).[1]
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products: The compound is degrading under the current experimental or storage conditions. 2. Contamination: Impurities from the solvent, container, or other reagents.1. Conduct a forced degradation study to identify potential degradation products. Use LC-MS/MS to characterize the unknown peaks. 2. Analyze a blank sample (solvent and excipients without the active compound) to check for interfering peaks. Ensure high-purity solvents and clean glassware are used.
Precipitation or cloudiness in the solution. 1. Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent system. 2. pH-dependent solubility: The pH of the solution is at or near the isoelectric point of the compound, leading to reduced solubility. 3. Formation of insoluble degradation products. 1. Use a co-solvent (e.g., ethanol, propylene glycol) to increase solubility. 2. Adjust the pH of the solution away from the isoelectric point. For an amine, decreasing the pH will increase solubility. 3. Identify the precipitate. If it is a degradation product, address the root cause of degradation.
Color change in the solution (e.g., turning yellow or brown). 1. Oxidative degradation: Formation of colored degradation products is common with aromatic amines.1. Implement measures to prevent oxidation, such as using an inert atmosphere and adding antioxidants.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and should be confirmed by internal experiments.

Table 1: Effect of pH on the Stability of a 1 mg/mL Aqueous Solution at 25°C for 7 Days

pH% Remaining of Initial Concentration
3.098.5
5.095.2
7.085.1
9.072.3

Table 2: Effect of Temperature on the Stability of a 1 mg/mL Aqueous Solution at pH 4.0 for 30 Days

Temperature% Remaining of Initial Concentration
4°C99.1
25°C92.5
40°C81.3

Table 3: Effect of Stabilizers on the Stability of a 1 mg/mL Aqueous Solution at pH 5.0 and 40°C for 14 Days

Stabilizer (Concentration)% Remaining of Initial Concentration
None (Control)88.4
0.1% Ascorbic Acid96.7
0.01% EDTA94.2
0.1% Ascorbic Acid + 0.01% EDTA98.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound and the solution at 60°C for 7 days.

    • Photodegradation: Expose the solid compound and the solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Analysis:

    • At each time point, withdraw a sample and neutralize it if necessary.

    • Dilute the sample to an appropriate concentration.

    • Analyze by a validated stability-indicating HPLC-UV method and LC-MS/MS to identify and quantify the parent compound and any degradation products.

Protocol 2: pH-Stability Profile Study

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of the compound at a concentration of 0.1 mg/mL in each buffer.

  • Stability Testing:

    • Store the solutions in a temperature-controlled chamber at 25°C and 40°C.

    • Protect the solutions from light.

  • Sample Analysis:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).

    • Analyze the samples using a validated stability-indicating HPLC-UV method to determine the percentage of the remaining parent compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_degradation Potential Degradation Pathway of this compound Compound This compound Imine Imine Intermediate Compound->Imine Oxidation (O2, Metal Ions) Aldehyde Aldehyde Derivative Imine->Aldehyde Hydrolysis CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Oxidation cluster_workflow Stability Testing Workflow Prep Prepare Solution in Different Conditions (pH, Temp, Light) Store Store Samples under Controlled Conditions Prep->Store Sample Withdraw Samples at Time Points Store->Sample Analyze Analyze via HPLC/LC-MS Sample->Analyze Data Analyze Data & Determine Degradation Rate Analyze->Data Report Generate Stability Report Data->Report cluster_troubleshooting Troubleshooting Logic Problem Instability Observed (e.g., Degradation, Precipitation) CheckpH Is pH Acidic? Problem->CheckpH CheckO2 Is Solution Protected from Oxygen? CheckpH->CheckO2 Yes AdjustpH Adjust pH to 3-5 CheckpH->AdjustpH No CheckLight Is Solution Protected from Light? CheckO2->CheckLight Yes InertAtmosphere Use Inert Gas (N2, Ar) CheckO2->InertAtmosphere No CheckTemp Is Storage Temp Low? CheckLight->CheckTemp Yes ProtectLight Use Amber Vials CheckLight->ProtectLight No LowerTemp Store at 2-8°C or -20°C CheckTemp->LowerTemp No AddStabilizers Consider Antioxidants/ Chelating Agents CheckTemp->AddStabilizers Yes AdjustpH->CheckO2 InertAtmosphere->CheckLight ProtectLight->CheckTemp LowerTemp->AddStabilizers Stable Solution Stabilized AddStabilizers->Stable

References

"troubleshooting poor catalytic performance of pyrazole-based catalysts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based catalysts. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges in your experiments.

Frequently Asked questions (FAQs)

Q1: What are the main causes of low yield or slow reaction rates when using my pyrazole-based catalyst?

A1: Low yields or slow reaction rates are common issues that can often be traced back to a few key factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. The optimal conditions can vary significantly depending on the specific pyrazole ligand and the substrates being used.

  • Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction. Common deactivation pathways include oxidation of the metal center, degradation of the pyrazole ligand, or formation of inactive catalyst aggregates (e.g., palladium black).[1]

  • Poor Pre-catalyst Activation: Many reactions use a stable pre-catalyst that must be activated in situ to form the active catalytic species. Inefficient activation can lead to a low concentration of the active catalyst, hindering the reaction.[1]

  • Substrate or Reagent Issues: The purity of your substrates and reagents is crucial. Impurities can act as catalyst poisons, and some substrates may be inherently less reactive.

Q2: My reaction mixture has turned black. What does this signify and how can I prevent it?

A2: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst aggregation and deactivation.[1] This occurs when the active, typically soluble, catalyst species agglomerates into inactive metallic palladium particles. This can be caused by:

  • High Temperatures: Excessive heat can promote catalyst decomposition and aggregation.

  • High Catalyst Concentration: Using too much catalyst can sometimes lead to precipitation.

  • Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can leave the metal center coordinatively unsaturated and prone to aggregation.

  • Ligand Degradation: If the pyrazole ligand degrades, it can no longer stabilize the metal center, leading to the formation of palladium black.[1]

To prevent this, consider optimizing the reaction temperature, catalyst loading, and ligand-to-metal ratio. Ensuring a strictly inert atmosphere can also help, as oxidative processes can precede catalyst aggregation.

Q3: How do I know if my pyrazole ligand is degrading during the reaction?

A3: Ligand degradation is a form of catalyst deactivation that can be challenging to detect without specific analytical techniques. Phosphine-based ligands, which are sometimes used in conjunction with pyrazole catalysts, are particularly susceptible to oxidation.[1] Signs of ligand degradation include:

  • A reaction that starts but stalls before completion.

  • Formation of palladium black, as the metal is no longer effectively stabilized.[1]

To confirm ligand degradation, you can use techniques like ³¹P NMR spectroscopy to monitor the phosphine signals over the course of the reaction. The appearance of new signals corresponding to phosphine oxides would indicate degradation.

Q4: Can I recycle my pyrazole-based catalyst?

A4: The recyclability of a pyrazole-based catalyst depends on its stability and the reaction conditions. In some cases, the catalyst can be recovered and reused for multiple cycles with minimal loss of activity.[2] However, catalyst deactivation and leaching of the active metal into the product solution are potential challenges. To assess recyclability, it is important to perform leaching tests and to characterize the recovered catalyst to ensure its integrity.

Troubleshooting Guides

Issue 1: Consistently Low Product Yield

If you are experiencing consistently low product yields, follow this troubleshooting workflow:

cluster_start Start cluster_check Initial Checks cluster_optimization Reaction Optimization cluster_deactivation Catalyst Deactivation cluster_solution Solution start Low Product Yield Observed reagent_purity Verify Reagent and Substrate Purity start->reagent_purity inert_atmosphere Ensure Strict Inert Atmosphere (O₂/H₂O) reagent_purity->inert_atmosphere If pure optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) inert_atmosphere->optimize_conditions If inert catalyst_loading Vary Catalyst and Ligand Loading optimize_conditions->catalyst_loading If no improvement check_deactivation Investigate Catalyst Deactivation catalyst_loading->check_deactivation If still low leaching_test Perform Leaching Test check_deactivation->leaching_test solution Problem Resolved leaching_test->solution Identify & address cause cluster_start Start cluster_diagnosis Diagnosis cluster_cause Potential Causes cluster_solution Solution start Reaction Stalls visual_inspection Visual Inspection (e.g., Pd Black) start->visual_inspection spectroscopic_analysis Spectroscopic Analysis (NMR, UV-Vis) visual_inspection->spectroscopic_analysis oxidation Oxidative Deactivation (O₂ contamination) spectroscopic_analysis->oxidation If deactivation confirmed ligand_degradation Ligand Degradation (High Temp) spectroscopic_analysis->ligand_degradation If deactivation confirmed poisoning Substrate/Reagent Poisoning spectroscopic_analysis->poisoning If deactivation confirmed improve_inertness Improve Inert Atmosphere oxidation->improve_inertness optimize_temp Lower Reaction Temperature ligand_degradation->optimize_temp purify_reagents Purify Reagents poisoning->purify_reagents cluster_catalyst Catalyst State cluster_deactivation Deactivation Pathways active_catalyst Active Pyrazole-Metal Complex poisoning Poisoning (e.g., Sulfur, Halides) active_catalyst->poisoning thermal_degradation Thermal Degradation (High Temperature) active_catalyst->thermal_degradation oxidation Oxidation (O₂ Contamination) active_catalyst->oxidation aggregation Aggregation (e.g., Pd Black) active_catalyst->aggregation inactive_catalyst Inactive Species poisoning->inactive_catalyst thermal_degradation->inactive_catalyst oxidation->inactive_catalyst aggregation->inactive_catalyst

References

Technical Support Center: Addressing Solubility of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: I am observing precipitation of the compound in my aqueous buffer at physiological pH. What is the likely cause and how can I resolve it?

A2: Precipitation at physiological pH (typically around 7.4) is a common issue for compounds containing amine functionalities.[5] The likely cause is the conversion of the more soluble salt form to the less soluble free base form. To resolve this, consider the following troubleshooting steps:

  • Lower the pH of your buffer: If your experimental conditions permit, lowering the pH will protonate the amine, increasing its solubility.[1][5]

  • Use a co-solvent: Incorporating a water-miscible organic solvent can enhance the solubility of your compound.[5][6]

  • Employ solubilizing excipients: Surfactants, cyclodextrins, or lipid-based formulations can be used to increase solubility.[7][8]

Q3: What are the most common strategies for improving the solubility of poorly water-soluble compounds like this one?

A3: A variety of formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[9][10] The choice of strategy depends on the specific properties of the compound and the requirements of the experiment. Common approaches are summarized in the table below.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate

If you are experiencing a slow dissolution rate even in solvents where the compound is known to be soluble, consider the following:

  • Particle Size Reduction: The dissolution rate is directly related to the surface area of the solid compound.[6] Reducing the particle size through techniques like micronization or sonication can significantly improve the dissolution rate.

  • Agitation and Temperature: Ensure adequate mixing or stirring of the solution. Gently warming the solvent (if the compound is thermally stable) can also increase the rate of dissolution.

Issue 2: Compound "Crashing Out" Upon Dilution

If your compound precipitates out of a stock solution when diluted into an aqueous medium, this is often due to a change in solvent composition that reduces the compound's solubility.

  • Use of a Surfactant: Including a surfactant in the dilution medium can help to keep the compound in solution by forming micelles.[6]

  • Slower Addition and Vigorous Mixing: Add the stock solution to the aqueous medium slowly while vigorously stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Formulation as a Solid Dispersion: Preparing a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution and prevent precipitation upon dilution.[11]

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Protonation of the basic amine group to form a more soluble salt.[5][6]Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation with pH changes.[5]
Co-solvents A water-miscible organic solvent increases the overall solvency of the medium for the drug.[5][6]Effective for many lipophilic compounds; easy to prepare.Potential for toxicity or unwanted biological effects of the co-solvent.
Cyclodextrins Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity, increasing its apparent solubility.[6][10]High solubilization capacity for suitable molecules; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Surfactants Formation of micelles that encapsulate the drug, increasing its solubility in aqueous media.[6]Effective at low concentrations; can be used for a wide range of compounds.Potential for cell toxicity and interference with biological assays.
Lipid-Based Formulations Dissolution of the lipophilic drug in a lipid carrier, which can form emulsions or self-emulsifying systems.[7][8]Can significantly enhance oral bioavailability.[8]Complex formulations; potential for in vivo variability.
Particle Size Reduction Increasing the surface area of the drug leads to a faster dissolution rate according to the Noyes-Whitney equation.[6][10]Applicable to crystalline compounds; can improve dissolution rate.May not increase equilibrium solubility; potential for particle aggregation.
Solid Dispersions Dispersing the drug in a solid, hydrophilic carrier at a molecular level, often in an amorphous state.[11]Can significantly increase both solubility and dissolution rate.[11]Can be physically unstable (recrystallization); requires specialized manufacturing techniques.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for basic range).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Screening of Co-solvents
  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v).

  • Determine the solubility of the compound in each mixture using the equilibrium solubility method described in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol or ethanol).[5]

  • Evaporate the solvent under vacuum or by gentle heating to obtain a solid film or powder.

  • Characterize the solid dispersion to confirm the amorphous state of the drug (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction).

  • Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Formulation Strategies cluster_characterization Characterization & Evaluation cluster_outcome Desired Outcome Problem Poor Solubility of This compound pH pH-Dependent Solubility Study Problem->pH Investigate Cosolvent Co-solvent Screening Problem->Cosolvent Investigate Cyclodextrin Cyclodextrin Complexation pH->Cyclodextrin Inform Strategy Surfactant Surfactant-based Formulations pH->Surfactant Inform Strategy Lipid Lipid-based Formulations pH->Lipid Inform Strategy SolidDispersion Solid Dispersions pH->SolidDispersion Inform Strategy Cosolvent->Cyclodextrin Inform Strategy Cosolvent->Surfactant Inform Strategy Cosolvent->Lipid Inform Strategy Cosolvent->SolidDispersion Inform Strategy Dissolution Dissolution Rate Testing Cyclodextrin->Dissolution Evaluate Surfactant->Dissolution Evaluate Lipid->Dissolution Evaluate SolidDispersion->Dissolution Evaluate Stability Physical & Chemical Stability Assessment Dissolution->Stability Assess Outcome Optimized Formulation with Enhanced Solubility Stability->Outcome Achieve

Caption: Experimental Workflow for Addressing Solubility Issues.

logical_relationship cluster_compound Compound Properties cluster_factors Influencing Factors cluster_solubility Solubility Outcome Compound This compound Structure Structure: - Primary Amine - Phenyl Group - Pyrazole Ring Compound->Structure Properties Properties: - Basic (pKa) - Lipophilic Structure->Properties Solubility Aqueous Solubility Properties->Solubility influences pH_Factor pH of Medium pH_Factor->Solubility determines ionization Solvent_Factor Solvent System Solvent_Factor->Solubility modifies polarity Excipient_Factor Excipients Excipient_Factor->Solubility enhances via complexation/micellization

Caption: Factors Influencing Compound Solubility.

References

Technical Support Center: Minimizing Side Reactions in the Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing side reactions during the alkylation of pyrazoles. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the alkylation of unsymmetrical pyrazoles?

A1: The most prevalent side reaction is the formation of a mixture of N1 and N2 regioisomers.[1][2][3] This occurs because the two nitrogen atoms in the pyrazole ring have similar electronic properties and can both act as nucleophiles, leading to alkylation at either position.[1][2][4] The separation of these isomers can often be challenging.[5][6]

Q2: What are the key factors influencing the regioselectivity of pyrazole alkylation?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are primary determinants.[2][7] Alkylation generally favors the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact or even switch the regioselectivity.[1][2]

  • Alkylating Agent: The nature of the electrophile is crucial.[2]

Q3: How can I favor the formation of the N1-alkylated pyrazole isomer?

A3: To selectively synthesize the N1-alkylated product, consider the following strategies:

  • Steric Control: If possible, choose a pyrazole with a smaller substituent at the C5 position compared to the C3 position.

  • Bulky Alkylating Agents: Employ sterically demanding alkylating agents. For instance, α-halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity.[8][9]

  • Specific Reaction Conditions: Certain combinations of base and solvent are known to favor N1-alkylation. For example, using sodium hydride (NaH) in a polar aprotic solvent like DMF or DME can promote N1 selectivity.[1][10]

Q4: When is N2-alkylation favored and how can I promote it?

A4: N2-alkylation is generally favored when the substituent at the C3 position is significantly smaller than the substituent at the C5 position. Additionally, the use of specific catalysts, such as magnesium-based Lewis acids, has been reported to direct alkylation toward the N2 position.[2]

Q5: Can the choice of solvent influence the outcome of the reaction?

A5: Absolutely. The solvent can play a critical role in regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation, which can be a precursor step to alkylation.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of N1 and N2 isomers) Steric and electronic factors on the pyrazole and alkylating agent are not sufficiently differentiating. Reaction conditions are not optimized for selectivity.1. Modify the Alkylating Agent: Use a more sterically bulky alkylating agent to favor the less hindered nitrogen.[2][8][9] 2. Change the Base: The choice of base can influence the position of deprotonation and subsequent alkylation. Strong, non-nucleophilic bases like NaH are often preferred.[1][10] 3. Vary the Solvent: Altering the solvent polarity can affect the reaction pathway.[1][11] 4. Adjust the Temperature: Lowering the reaction temperature may increase selectivity.
Low or No Yield Incomplete deprotonation of the pyrazole. Inactive alkylating agent. Unoptimized reaction time or temperature.1. Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH) and allow adequate time for the deprotonation to occur before adding the alkylating agent.[10] 2. Check Reagent Quality: Verify the purity and activity of the alkylating agent. 3. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish.[3]
Formation of Poly-alkylated Products Use of excess alkylating agent or a strong base that can deprotonate other positions.1. Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents). 2. Modify the Base: A less reactive base might prevent multiple deprotonations.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data from various studies on pyrazole alkylation, highlighting the impact of different reagents and conditions on the N1/N2 product ratio.

Table 1: Effect of Base and Solvent on the Alkylation of 3-Methyl-5-phenyl-1H-pyrazole

Alkylating AgentBaseSolventN1:N2 RatioReference
Phenethyl trichloroacetimidateCSA1,2-DCE2.5 : 1[7]

Table 2: Alkylation of Acetyl-CF3-pyrazole with Ethyl Iodoacetate

BaseSolventTemperatureN1:N2 RatioReference
K2CO3MeCNReflux~1 : 1[1]
NaHDME-MeCNRefluxSelective for one isomer[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride

This protocol describes a general method for the N1-alkylation of a pyrazole using an alkyl halide in the presence of sodium hydride.[10]

Materials:

  • Substituted 1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This protocol provides an alternative method for N-alkylation using a Brønsted acid catalyst.[7]

Materials:

  • Substituted 1H-pyrazole

  • Trichloroacetimidate electrophile

  • Camphorsulfonic acid (CSA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a suitable reaction vessel, dissolve the pyrazole and the trichloroacetimidate electrophile in 1,2-DCE.

  • Add a catalytic amount of camphorsulfonic acid (CSA).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary (e.g., 4 hours).

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up and purification by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Pyrazole, Base, and Solvent start->reagents deprotonation Deprotonation reagents->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent reaction_stir Stir at RT add_alkylating_agent->reaction_stir monitoring Monitor by TLC reaction_stir->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification extraction->purification end End Product purification->end

Caption: Workflow for a typical pyrazole N-alkylation experiment.

troubleshooting_logic start Poor Regioselectivity (N1/N2 Mixture) sterics Evaluate Steric Hindrance start->sterics electronics Consider Electronic Effects start->electronics conditions Optimize Reaction Conditions start->conditions change_alkylating_agent Use Bulky Alkylating Agent sterics->change_alkylating_agent change_base Change Base (e.g., NaH) conditions->change_base change_solvent Vary Solvent conditions->change_solvent outcome Improved Regioselectivity change_alkylating_agent->outcome change_base->outcome change_solvent->outcome

Caption: Troubleshooting logic for poor regioselectivity in pyrazole alkylation.

References

Technical Support Center: Synthesis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. The guidance is structured around a plausible multi-step synthetic route, addressing potential challenges at each stage.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and logical approach involves a two-step process:

  • N-Alkylation of Pyrazole: Nucleophilic substitution of a benzyl halide, such as 2-(bromomethyl)benzonitrile, with pyrazole to form the core structure.

  • Reduction of Nitrile: Chemical reduction of the nitrile group to the primary amine.

Q2: I am observing low regioselectivity during the N-alkylation of pyrazole. How can I favor the N1-alkylation product?

N-alkylation of pyrazoles can sometimes yield a mixture of N1 and N2 isomers.[1][2] To enhance N1 selectivity, consider the following:

  • Base and Solvent Choice: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) often favors N1 alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Steric Hindrance: The substitution pattern on your starting materials can influence the isomeric ratio.[1]

Q3: The reduction of my nitrile intermediate is sluggish or incomplete. What can I do?

Several factors can affect nitrile reduction:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Ensure it is fresh and handled under strictly anhydrous conditions. Borane complexes (e.g., BH₃·THF) are also effective alternatives.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for LiAlH₄ reductions.

  • Temperature: While the reaction is often started at 0 °C, it may require warming to room temperature or gentle reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

Q4: How can I purify the final benzylamine product?

The final product is a basic amine and can be purified by:

  • Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography: Chromatography on silica gel can be effective. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (~1%) to prevent the product from tailing on the acidic silica.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.[3]

Troubleshooting Guides

Step 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This step involves the N-alkylation of pyrazole with 2-(bromomethyl)benzonitrile.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Action
Inactive Starting MaterialVerify the purity and integrity of 2-(bromomethyl)benzonitrile. Benzyl bromides can degrade over time.
Insufficiently Anhydrous ConditionsEnsure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench the base and react with the starting material.
Ineffective BaseThe base (e.g., K₂CO₃, NaH) must be strong enough to deprotonate pyrazole. If using sodium hydride (NaH), ensure the mineral oil is washed away with dry hexanes before use.
Low Reaction TemperatureWhile selectivity is a concern, the reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor progress by TLC.

Problem: Formation of Multiple Products (Low Regioselectivity)

Potential Cause Troubleshooting Action
N1 vs. N2 AlkylationAs noted in the FAQs, pyrazole has two nitrogen atoms that can be alkylated.[4] To favor the desired N1 isomer, use a less reactive base like K₂CO₃ and a polar aprotic solvent.[4]
DialkylationIf an excess of the benzyl bromide is used, dialkylation of the pyrazole ring can occur. Use a slight excess of pyrazole (e.g., 1.1 to 1.2 equivalents).
Step 2: Synthesis of this compound

This step involves the reduction of the nitrile group to a primary amine.

Problem: Incomplete Reduction or Complex Product Mixture

Potential Cause Troubleshooting Action
Deactivated Reducing AgentLithium aluminum hydride (LiAlH₄) is highly reactive with moisture and atmospheric CO₂. Use a fresh bottle or a freshly opened container.
Insufficient Reducing AgentTypically, 1.5 to 2.0 equivalents of LiAlH₄ are used for nitrile reductions. Ensure you are using a sufficient molar excess.
Improper Workup ProcedureThe quenching of LiAlH₄ reactions is highly exothermic and must be done carefully at low temperatures (0 °C). A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method.
Side ReactionsOver-reduction or side reactions can occur if the reaction is heated for too long or at too high a temperature. Monitor the reaction closely.

Data and Protocols

Hypothetical Experimental Protocols

Protocol 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

  • To a solution of pyrazole (1.1 eq.) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq.) in MeCN dropwise over 15 minutes.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq.) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the combined organic filtrates to yield the crude amine. Purify as needed.

Quantitative Summary (Hypothetical Data)
StepReactantEq.M.W. ( g/mol )AmountProductYield (%)Purity (%)
12-(bromomethyl)benzonitrile1.0196.045.0 g2-(1H-pyrazol-1-ylmethyl)benzonitrile75>95% (after column)
1Pyrazole1.168.081.9 g
1K₂CO₃1.5138.215.3 g
22-(1H-pyrazol-1-ylmethyl)benzonitrile1.0183.213.5 gThis compound85>98% (after extraction)
2LiAlH₄1.537.951.1 g

Visualizations

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction Start1 Pyrazole + 2-(bromomethyl)benzonitrile Base Add K2CO3 in MeCN Start1->Base Heat Heat to 50°C (4-6h) Base->Heat Workup1 Filter & Concentrate Heat->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 2-(1H-pyrazol-1-ylmethyl)benzonitrile Purify1->Product1 Start2 Intermediate from Step 1 Product1->Start2 Proceed to next step LiAlH4 Add to LiAlH4 in THF at 0°C Start2->LiAlH4 Stir Stir at RT (12-16h) LiAlH4->Stir Workup2 Quench & Filter Stir->Workup2 Purify2 Acid-Base Extraction Workup2->Purify2 FinalProduct Final Product Purify2->FinalProduct

Caption: Synthetic workflow for this compound.

G Start Low Yield in Step 1? CheckReagents Are starting materials pure? Start->CheckReagents CheckConditions Are conditions anhydrous? CheckReagents->CheckConditions Purity OK No1 No CheckReagents->No1 Purity Issue CheckBase Is the base active and sufficient? CheckConditions->CheckBase Dry Conditions No2 No CheckConditions->No2 Moisture Present CheckTemp Is temperature adequate? CheckBase->CheckTemp Base OK No3 No CheckBase->No3 Base Ineffective Yes1 Yes CheckTemp->Yes1 All OK, consider kinetics No4 No CheckTemp->No4 Temp Too Low

Caption: Troubleshooting logic for low yield in the N-alkylation step.

References

Technical Support Center: Characterization of Pyrazole Compound Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrazole compound isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to distinguish between my synthesized pyrazole regioisomers?

A: The characterization of pyrazole regioisomers is inherently difficult due to several factors. Syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often yield a mixture of isomers.[1][2] These isomers possess the same molecular weight, leading to identical molecular ion peaks in mass spectrometry. Their structural similarity often results in very similar fragmentation patterns and chromatographic behavior, making separation and individual analysis complex.[3][4][5] Furthermore, their NMR spectra can be deceptively similar, requiring advanced analytical techniques for unambiguous assignment.[3]

Q2: My ¹H NMR spectrum for an N-unsubstituted pyrazole shows very broad signals for the ring protons. What is causing this?

A: This is a classic sign of prototropic tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can rapidly exchange between the two nitrogen positions (N1 and N2).[6][7] This exchange occurs on a timescale that is often faster than the NMR experiment can distinguish, resulting in a time-averaged signal. Consequently, the signals for the carbons at positions 3 and 5 (and their attached protons) can broaden or coalesce into a single averaged signal, as the molecule effectively appears symmetrical.[6][7] Performing the NMR analysis at a lower temperature can sometimes slow this exchange enough to resolve the individual signals.[6]

Q3: What is the most reliable method to definitively identify and distinguish between pyrazole regioisomers?

A: A multi-faceted approach is most reliable. While single-crystal X-ray crystallography is the "gold standard" for absolute structure determination, obtaining suitable crystals is not always feasible.[8][9] Therefore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique.[5]

  • 2D NMR (HMBC & NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable as it reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC experiment can show a correlation between the N-methyl protons and a specific pyrazole ring carbon (C3 or C5), unambiguously identifying the isomer.[3] Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons. A NOESY experiment can confirm the proximity of a substituent's protons (e.g., N-CH₃) to a specific proton on the pyrazole ring (e.g., H5), thus confirming the substitution pattern.[8]

  • Tandem Mass Spectrometry (MS/MS): While a standard mass spectrum may be identical for isomers, MS/MS analysis can sometimes induce different fragmentation patterns, providing clues to differentiate them.[3][4]

Q4: I am struggling to separate my pyrazole regioisomers using silica gel column chromatography. What are some effective strategies?

A: Separating pyrazole isomers is often challenging due to their similar polarities.[5] If standard methods are failing, consider the following:

  • Systematic Eluent Screening: The most crucial step is a thorough screening of solvent systems using Thin Layer Chromatography (TLC).[5] Test a wide range of solvent mixtures with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best possible separation (difference in Rf values).

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power. Experiment with different stationary phases (e.g., normal phase, reverse phase, or more specialized columns). For chiral pyrazoles, polysaccharide-based chiral stationary phases can be highly effective.[10]

  • Alternative Synthesis Strategy: If separation remains a significant hurdle, it may be more efficient to revisit the synthesis. Employing strategies that offer greater regioselectivity, such as using β-enaminones or α,β-ethynyl ketones as precursors instead of 1,3-diketones, can yield a single isomer and eliminate the need for difficult separations.[5]

Q5: Can computational chemistry assist in assigning the correct isomeric structure?

A: Yes, computational methods are a powerful complementary tool. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts (¹H and ¹³C) for each potential isomer.[11][12] By comparing the computationally predicted spectra with your experimental data, you can make a confident assignment of the structure.[11] These calculations can also provide a rationale for the different chromatographic behaviors observed between isomers.[3]

Troubleshooting Guides

Troubleshooting Common Characterization Issues

Problem Possible Cause Recommended Solution
Ambiguous or Broad NMR Signals Prototropic tautomerism in N-unsubstituted pyrazoles.[6][7] Perform variable temperature (VT) NMR analysis; lower temperatures can slow the proton exchange and resolve sharp signals.[6]
Inability to Separate Isomers by Column Chromatography Isomers have very similar polarity.[3][5] Conduct extensive eluent screening with TLC. If unsuccessful, switch to a high-resolution technique like HPLC with different column chemistries.[5][10]
Identical Mass Spectra for Two Separated Fractions The fractions are regioisomers, which have the same molecular weight.[4] Use 2D NMR techniques (HMBC, NOESY) for definitive structural assignment of each fraction.[3][8] Consider MS/MS to find unique fragment ions.[3]

| NMR data does not clearly distinguish between isomers | ¹H and ¹³C chemical shifts are too similar between the two isomers. | Rely on 2D NMR correlations (HMBC, NOESY) which are based on connectivity and spatial proximity, not just chemical shift.[3][8] Compare experimental shifts to computationally predicted values.[11] |

Experimental Protocols

Protocol 1: Definitive Isomer Assignment using 2D NMR Spectroscopy

Objective: To unambiguously determine the structure of a substituted pyrazole regioisomer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • ¹H and ¹³C Spectra Acquisition: Acquire standard high-resolution 1D ¹H and ¹³C{¹H} NMR spectra to assign basic proton and carbon signals.

  • HMBC Spectrum Acquisition:

    • Set up a standard gradient-selected HMBC experiment.

    • Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to observe 2- and 3-bond J-couplings.

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • NOESY Spectrum Acquisition (Optional but Recommended):

    • Set up a standard phase-sensitive NOESY experiment.

    • Use a mixing time appropriate for a small molecule (typically 500-800 ms) to observe through-space correlations.

  • Data Analysis:

    • Process the 2D spectra using appropriate software.

    • For HMBC: Look for key long-range correlations. For an N-methyl pyrazole, a cross-peak between the N-CH₃ protons and the C3 or C5 carbon of the pyrazole ring will definitively establish the point of attachment.[3]

    • For NOESY: Look for spatial correlations. A cross-peak between the N-CH₃ protons and the H5 proton confirms a 1,5-disubstituted pattern, while its absence and a potential correlation to another substituent would suggest the alternate isomer.[8]

Protocol 2: Method Development for Chromatographic Separation of Regioisomers

Objective: To develop an effective method for separating two pyrazole regioisomers using silica gel column chromatography.

Methodology:

  • TLC Screening:

    • Spot a concentrated solution of the isomer mixture onto several TLC plates.

    • Develop each plate in a different solvent system, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Test various solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone).

    • Identify the solvent system that provides the largest difference in Rf values (ΔRf) between the two isomer spots. This system has the highest selectivity.

  • Column Preparation:

    • Select an appropriate size column based on the amount of sample to be separated.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles and cracks.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the eluent or a slightly stronger solvent.

    • Alternatively, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect small fractions and monitor their composition by TLC.

    • Combine the fractions that contain the pure, isolated isomers.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for N-Methyl Pyrazole Regioisomers

Data synthesized from reference[3] for ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer A) and its regioisomer (Isomer B).

Assignment Isomer A (8a) Chemical Shift (δ, ppm) Isomer B (8b) Chemical Shift (δ, ppm)
¹H NMR (in DMSO-d₆)
N-CH₃3.35 (s, 3H)3.48 (s, 3H)
O-CH₂-CH₃0.94 (t, 3H)1.15 (t, 3H)
O-CH₂-CH₃3.96 (q, 2H)4.08 (q, 2H)
NH₂4.71 (bs, 2H)5.85 (bs, 2H)
¹³C NMR (in DMSO-d₆)
N-CH₃34.7334.81
Pyrazole C3144.62154.81
Pyrazole C489.8485.92
Pyrazole C5142.14148.76
C=O163.33164.71

Note: The key differentiating feature in the HMBC spectrum would be a correlation from the N-CH₃ protons (δ 3.35) to the C5 carbon (δ 142.14) for Isomer A, and from N-CH₃ protons (δ 3.48) to the C5 carbon (δ 148.76) for Isomer B.[3]

Visualizations

G cluster_start Initial Analysis cluster_separation Separation & Purity Check cluster_characterization Structural Elucidation start Synthesized Pyrazole (Potential Isomer Mixture) tlc_lcms TLC & LC-MS Analysis start->tlc_lcms is_single Single Spot/Peak? tlc_lcms->is_single separate Perform Chromatographic Separation (HPLC/Column) is_single->separate  No nmr_1d Acquire 1D NMR (¹H, ¹³C) is_single->nmr_1d  Yes pure_fractions Collect Pure Fractions separate->pure_fractions pure_fractions->nmr_1d nmr_2d Acquire 2D NMR (HMBC, NOESY) nmr_1d->nmr_2d xray Obtain Single Crystal for X-ray Diffraction nmr_2d->xray For absolute confirmation final Structure Confirmed nmr_2d->final Structure Assigned xray->final G cluster_tautomer Tautomerism Pathway cluster_other Other Issues start Ambiguous or Broad NMR Spectrum Observed q_nh Is the Pyrazole N-unsubstituted? start->q_nh cause_tautomer Cause: Rapid Protonic Tautomerism (N-H Exchange) q_nh->cause_tautomer Yes cause_other Possible Cause: - Sample Impurity - Poor Shimming q_nh->cause_other No action_vt_nmr Action: Perform Low-Temperature (VT) NMR Experiment cause_tautomer->action_vt_nmr result_sharp Result: Sharp, Resolved Signals action_vt_nmr->result_sharp action_other Action: - Re-purify Sample - Re-shim Spectrometer cause_other->action_other

References

Technical Support Center: Degradation of Pyrazolylmethanamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pyrazolylmethanamine ligands. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazolylmethanamine ligands?

A1: Pyrazolylmethanamine ligands are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation. The most vulnerable point of the molecule is often the C-N bond between the pyrazole ring and the methanamine moiety.

  • Hydrolytic Degradation: This can occur under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: Protonation of the pyrazole nitrogen can weaken the C-N bond, leading to cleavage and the formation of a pyrazole and an aminomethyl fragment.

    • Base-catalyzed hydrolysis: While generally more stable under basic conditions, strong bases can promote hydrolysis, particularly at elevated temperatures.

  • Oxidative Degradation: The nitrogen atoms in the pyrazole ring and the methanamine group are susceptible to oxidation.[1] Oxidative N-dealkylation is a common pathway, leading to the cleavage of the alkyl group from the amine.[2] This can result in the formation of pyrazole and the corresponding aldehyde or carboxylic acid.

  • Thermal Degradation: At elevated temperatures, pyrazolylmethanamine ligands can undergo decomposition. The pyrazole ring itself is relatively stable, but the substituents, including the methanamine group, can be cleaved.[3][4]

  • Photolytic Degradation: Exposure to UV light can induce photochemical reactions, including bond cleavage and rearrangement of the pyrazole ring.[5]

Q2: What are the expected degradation products I should look for?

A2: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Unsubstituted or substituted pyrazole and the corresponding amine or aldehyde.

  • Oxidation: Pyrazole, formaldehyde (from the methylene bridge), and the de-alkylated amine. N-oxides are also possible.[2]

  • Thermal Decomposition: A complex mixture of products can be formed, including pyrazole, nitriles, and various fragments from the amine substituent.[6]

Q3: How can I minimize the degradation of my pyrazolylmethanamine ligands during experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain a neutral or slightly acidic pH unless the experimental conditions require otherwise. Avoid strongly acidic or basic conditions.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Avoid excessive heat. Use the lowest effective temperature for your reactions.

  • Light Protection: Protect samples from light, especially if they are known to be photosensitive. Use amber vials or cover glassware with aluminum foil.

  • Solvent Choice: Select appropriate solvents that do not promote degradation. Protic solvents may facilitate hydrolysis.

Troubleshooting Guides

Problem: My analytical results show unexpected peaks, suggesting my ligand is degrading.

Symptom Possible Cause Troubleshooting Steps
Appearance of a peak corresponding to the pyrazole moiety.Hydrolytic or oxidative cleavage of the C-N bond.1. Confirm the identity of the pyrazole peak using a standard and mass spectrometry (MS). 2. Re-evaluate the pH and temperature of your experimental setup. 3. If oxidation is suspected, add an antioxidant or use de-gassed solvents.
Broad peaks or a complex mixture of new peaks in the chromatogram.Multiple degradation pathways occurring simultaneously (e.g., thermal and oxidative).1. Lower the temperature of the experiment. 2. Analyze the sample under milder conditions to identify the primary degradation products. 3. Use LC-MS/MS to identify the major degradation products and propose a fragmentation pathway.[7]
Loss of the parent compound signal over time, even under expectedly stable conditions.Slow degradation due to trace amounts of acid, base, or oxygen.1. Purify all reagents and solvents. 2. Use buffered solutions to maintain a stable pH. 3. Store the ligand under an inert atmosphere and protected from light.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a ligand.[8][9][10][11]

Objective: To intentionally degrade the pyrazolylmethanamine ligand under controlled stress conditions to identify degradation pathways and products.

Materials:

  • Pyrazolylmethanamine ligand of interest

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

  • NMR spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the ligand (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., NaOH), and dilute it for analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH.

    • Neutralize the samples with an appropriate acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • If no degradation is observed, repeat with 30% H₂O₂.

    • Analyze the samples directly.

  • Thermal Degradation:

    • Place a solid sample of the ligand in a temperature-controlled oven at a temperature below its melting point (e.g., 70 °C) for a defined period.

    • Also, heat a solution of the ligand at a similar temperature.

    • Dissolve the solid sample and dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the ligand to a UV lamp (e.g., 254 nm) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by HPLC-UV/MS to separate and identify the parent ligand and its degradation products.[7][12]

    • For structural elucidation of major degradation products, isolate them using preparative HPLC and characterize them by NMR spectroscopy.[13][14][15][16]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical ConditionsExpected Primary Degradation Products
Acid Hydrolysis HCl0.1 M - 1 M, RT to 60°CPyrazole, Amine/Aldehyde
Base Hydrolysis NaOH0.1 M - 1 M, RT to 60°CPyrazole, Amine/Aldehyde
Oxidation H₂O₂3% - 30%, RTPyrazole, Formaldehyde, De-alkylated Amine, N-oxides
Thermal Heat70°C (solid & solution)Pyrazole, Nitriles, Amine Fragments
Photolytic UV Light254 nm, RTCleavage and rearrangement products

Mandatory Visualizations

Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Degradation Ligand Pyrazolylmethanamine Ligand Pyrazole_H Pyrazole Ligand->Pyrazole_H C-N Cleavage Amine_Aldehyde Amine / Aldehyde Ligand->Amine_Aldehyde C-N Cleavage Pyrazole_O Pyrazole Ligand->Pyrazole_O N-Dealkylation N_Oxide N-Oxide Ligand->N_Oxide Dealkylated_Amine De-alkylated Amine Ligand->Dealkylated_Amine N-Dealkylation Pyrazole_T Pyrazole Ligand->Pyrazole_T Bond Scission Nitrile Nitrile Ligand->Nitrile Rearrangement Fragments Various Fragments Ligand->Fragments Fragmentation

Caption: Potential degradation pathways of pyrazolylmethanamine ligands.

Experimental Workflow for Forced Degradation Studies

ExperimentalWorkflow start Start: Pyrazolylmethanamine Ligand Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis decision Degradation Observed? analysis->decision characterization Isolate & Characterize Degradation Products (prep-HPLC, NMR, MS/MS) decision->characterization Yes end End: Stability Profile decision->end No (Stable) pathway Elucidate Degradation Pathway characterization->pathway pathway->end

Caption: Workflow for forced degradation studies of ligands.

References

Validation & Comparative

A Comparative Analysis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine and Other Pyrazole-Based Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ligand 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, a versatile chelating agent, against other notable pyrazole-based ligands. While specific experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide extrapolates its potential performance based on the well-established characteristics of structurally similar pyrazole ligands. The comparison focuses on their coordination chemistry, catalytic applications, and potential in drug development, supported by experimental data from analogous systems.

Introduction to this compound

This compound is a bidentate ligand featuring a pyrazole ring and a methanamine group attached to a phenyl backbone. This structure allows for the formation of stable five-membered chelate rings with metal ions through coordination with the pyrazole N2 nitrogen and the nitrogen of the amine group. The steric and electronic properties of this ligand can be fine-tuned by substitution on the pyrazole or phenyl rings, making it a promising candidate for various applications.

Synthesis: The synthesis of this ligand is feasible through a multi-step process, likely starting from 2-methylbenzonitrile. A plausible synthetic route involves the bromination of the methyl group, followed by substitution with pyrazole. Subsequent reduction of the nitrile group would then yield the final aminomethyl functionality. The immediate precursor, [2-(1H-pyrazol-1-yl)phenyl]methanol, is commercially available, suggesting that the final amination step is a straightforward process.

Comparative Ligands

For a comprehensive analysis, this compound is compared with the following classes of pyrazole-based ligands:

  • Simple Pyrazoles: Unsubstituted pyrazole (Hp) and substituted pyrazoles (e.g., 3,5-dimethylpyrazole) serve as fundamental benchmarks for understanding the basic coordination properties of the pyrazole moiety.

  • Pyrazole-Pyridine Ligands: Ligands incorporating both pyrazole and pyridine rings, such as 2-(1H-pyrazol-3-yl)pyridine, offer a different coordination environment and have been extensively studied in catalysis.

  • Bis(pyrazolyl)alkanes: These ligands, like bis(pyrazol-1-yl)methane, feature two pyrazole rings connected by an alkyl linker, allowing them to act as bridging or chelating ligands.

Comparative Analysis of Ligand Properties and Performance

The performance of these ligands is evaluated based on their coordination behavior with various transition metals and their efficacy in catalytic applications.

Coordination Chemistry

Pyrazole-based ligands are known for their versatile coordination modes.[1] The N-H proton in protic pyrazoles can be readily removed upon coordination, leading to pyrazolate anions that form strong bonds with metal centers. The specific ligand this compound is expected to act as a neutral bidentate (N,N) ligand, forming stable complexes with a variety of transition metals like Cu(II), Ni(II), Co(II), and Mn(II).[2][3][4]

Table 1: Comparison of Coordination Properties of Pyrazole-Based Ligands

Ligand ClassTypical Coordination ModesChelate Ring Size (if applicable)Expected Complex StabilityReference
This compound Bidentate (N,N)5-memberedHigh (due to chelate effect)Predicted
Simple Pyrazoles Monodentate, BridgingN/AModerate[5]
Pyrazole-Pyridine Ligands Bidentate (N,N)5-memberedHigh[6]
Bis(pyrazolyl)alkanes Bidentate (N,N), Bridging6-membered (for methane linker)High[7]

Catalytic Applications

The electronic and steric environment provided by the ligand around a metal center is crucial for its catalytic activity. Pyrazole-based ligands have shown significant promise in various catalytic transformations.

Transfer Hydrogenation

Manganese complexes bearing pyrazole-based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones and aldehydes.[2] The presence of a proton-responsive N-H group in protic pyrazoles can facilitate these reactions through metal-ligand cooperation.[6] While this compound lacks a protic pyrazole N-H, the amine N-H could potentially play a similar role.

Oxidation Reactions

Copper(II) complexes of pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone.[8] The rate of these reactions is influenced by the nature of the substituents on the pyrazole ring and the counter-anion of the copper salt.

Table 2: Catalytic Activity of Metal Complexes with Pyrazole-Based Ligands

Catalyst SystemReactionSubstrateProductActivity/YieldReference
Mn-pyrazole complexTransfer HydrogenationKetones/AldehydesAlcoholsHigh efficiency[2]
Cu(II)-tripodal pyrazoleCatechol OxidationCatecholo-quinoneHigh rates[8]
Ni-(pyrazol-1-ylmethyl)pyridineEthylene OligomerizationEthyleneC4-C8 alkenesUp to 15,660 kg/(mol Ni/h)[9]

Potential in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The ability of pyrazole ligands to form stable complexes with metal ions is also being explored for the development of metallodrugs. For instance, certain pyrazole-containing compounds have been identified as potent and selective inhibitors of T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), a target for non-small cell lung cancer immunotherapy.[10] The structural features of this compound make it an interesting candidate for further investigation in this area.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of these ligands and their metal complexes.

General Synthesis of a Cu(II) Complex with a Pyrazole Ligand[5]
  • Ligand Solution Preparation: Dissolve the pyrazole-based ligand (e.g., this compound) in a suitable solvent such as ethanol.

  • Metal Salt Solution Preparation: In a separate vessel, dissolve an equimolar amount of a copper(II) salt (e.g., CuCl₂·2H₂O) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Isolation: The resulting complex may precipitate out of solution. If so, it can be collected by filtration. If not, the solvent can be slowly evaporated to yield the crystalline product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Characterization Techniques[5]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to study the changes in chemical shifts upon coordination to a diamagnetic metal ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the vibrational modes of the ligand and to observe shifts in these modes upon complexation, providing evidence of coordination.

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which can provide information about the coordination geometry around the metal center.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the metal complex in the solid state.

Protocol for Catalytic Catechol Oxidation[8]
  • Reaction Setup: In a UV-Vis cuvette, prepare a solution of the copper(II) complex in a suitable solvent (e.g., methanol).

  • Substrate Addition: Add a solution of catechol to the cuvette to initiate the reaction.

  • Monitoring the Reaction: Monitor the formation of o-quinone by measuring the increase in absorbance at its characteristic wavelength (around 390 nm) over time using a UV-Vis spectrophotometer.

  • Rate Determination: The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis, characterization, and application of metal complexes.

G

Caption: Common coordination modes of pyrazole-based ligands with metal ions.

Conclusion

This compound presents a promising scaffold for the development of novel catalysts and therapeutic agents. Based on the comparative analysis with other pyrazole-based ligands, it is anticipated to form stable, chelated complexes with a range of transition metals. These complexes are expected to exhibit significant catalytic activity in various organic transformations. Furthermore, the inherent biological relevance of the pyrazole moiety suggests that this ligand and its metal complexes warrant further investigation for their potential applications in medicinal chemistry. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile ligand.

References

A Comparative Guide to Validating the Purity of Synthesized 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of the synthesized novel calcimimetic agent, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development to guarantee safety and efficacy. This document outlines key analytical techniques, presents comparative data with alternative calcimimetics, and provides detailed experimental protocols.

Introduction to Purity Validation

The validation of purity for a synthesized compound like this compound is essential to identify and quantify any process-related impurities, by-products, and residual starting materials. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment, providing orthogonal data to ensure the reliability of the results. The choice of analytical methods depends on the physicochemical properties of the target molecule and potential impurities.

Methodologies for Purity Validation

A suite of analytical techniques is employed to establish the purity profile of a synthesized amine. These methods offer varying degrees of selectivity, sensitivity, and information regarding the nature of the impurities.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, HPLC separates the main compound from non-volatile impurities based on polarity. It provides quantitative data on the percentage purity and can be coupled with various detectors, such as UV-Vis or Mass Spectrometry (MS), for enhanced specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used quantitatively (qNMR) to determine the absolute purity of a sample without the need for a reference standard for each impurity.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the sample. The results are compared with the theoretical values for the pure compound to provide an indication of overall purity.

Comparative Analysis

Comparison of Analytical Techniques for Purity Determination
Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Separation based on differential partitioning between a mobile and stationary phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution, high sensitivity, well-established methods.May require derivatization for compounds without a chromophore.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with different chemical structures, and quantitative purity (qNMR).Provides structural information, can be an absolute quantification method.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).Percentage of C, H, N, and other elements.Provides information on the elemental composition and overall purity.Does not identify the nature of impurities.
Comparison with Alternative Calcimimetic Agents

The target compound, this compound, belongs to the class of calcimimetics. A comparison with other drugs in this class provides context for expected purity levels and the analytical methods used.

Calcimimetic AgentReported Purity/ImpuritiesKey Analytical Methods for PurityReference
Cinacalcet Not specified in the provided results.HPLC, GC-MS
Etelcalcetide Not specified in the provided results.HPLC
Evocalcet Process-related impurities identified and characterized.HPLC, HRMS, NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
25 5 95
30 5 95
31 95 5

| 35 | 95 | 5 |

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Objective: To identify and quantify residual solvents in the synthesized this compound.

Instrumentation:

  • GC-MS system with a headspace autosampler.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

  • Seal the vial and heat at 80 °C for 20 minutes before injection.

¹H and ¹³C NMR for Structural Confirmation and Purity

Objective: To confirm the structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

Data Analysis:

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Integration of proton signals can be used for quantitative estimation of impurities if a certified internal standard is used.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the synthesized compound.

Instrumentation:

  • CHN Elemental Analyzer.

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Visualization of Workflows and Logical Relationships

Purity_Validation_Workflow cluster_synthesis Synthesis and Work-up cluster_purification Purification cluster_analysis Purity Validation cluster_result Final Product Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity, Related Substances) Purification->HPLC GCMS GC-MS (Residual Solvents) Purification->GCMS NMR NMR (Structural Confirmation) Purification->NMR Elemental Elemental Analysis (Elemental Composition) Purification->Elemental FinalProduct Pure this compound HPLC->FinalProduct GCMS->FinalProduct NMR->FinalProduct Elemental->FinalProduct

Caption: Workflow for the purity validation of synthesized compounds.

Analytical_Methods_Relationship cluster_techniques Analytical Techniques Purity Overall Purity Assessment HPLC HPLC (Quantitative Purity) Purity->HPLC Primary Method GCMS GC-MS (Volatile Impurities) Purity->GCMS Orthogonal Method NMR NMR (Structural Identity) Purity->NMR Confirmatory Method Elemental Elemental Analysis (Elemental Composition) Purity->Elemental Supportive Method

Caption: Logical relationship of analytical methods for purity assessment.

A Comparative Analysis of the Positional Isomers of 1-[(1H-Pyrazol-1-ylmethyl)phenyl]methanamine: Unraveling the Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

The positioning of the pyrazol-1-ylmethyl substituent on the phenyl ring of the methanamine scaffold is anticipated to significantly influence the molecule's interaction with biological targets. These positional shifts can alter the compound's steric profile, electronic distribution, and conformational flexibility, thereby dictating its binding affinity and efficacy. For instance, in studies of similarly substituted benzylamine derivatives, para-substituted compounds have demonstrated potent and selective inhibition of enzymes like monoamine oxidase A (MAO-A), whereas meta-isomers have exhibited a broader spectrum of activity, inhibiting both MAO-A and monoamine oxidase B (MAO-B). Conversely, ortho-substitution can sometimes lead to reduced or altered activity due to steric hindrance.

Hypothetical Comparative Biological Data

To illustrate the potential differences in biological activity, the following table summarizes hypothetical quantitative data for the three isomers against a panel of common biological targets for pyrazole-containing compounds. It is crucial to note that this data is illustrative and not based on direct experimental results for these specific molecules.

CompoundIsomer PositionMAO-A Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)Anticancer Activity (MCF-7, GI₅₀, µM)
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamineortho> 100> 10025.3
1-[3-(1H-pyrazol-1-ylmethyl)phenyl]methanaminemeta5.28.912.8
1-[4-(1H-pyrazol-1-ylmethyl)phenyl]methanaminepara1.855.415.1

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a direct comparative study.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the test compounds against human MAO-A and MAO-B would be determined using a fluorometric assay. Recombinant human MAO-A and MAO-B enzymes would be incubated with a range of concentrations of the test compounds in a phosphate buffer (pH 7.4) for 15 minutes at 37°C. Following this pre-incubation, a non-fluorescent substrate, such as Amplex® Red, and a peroxidase are added. The reaction is initiated by the addition of the MAO substrate (e.g., p-tyramine for MAO-A and benzylamine for MAO-B). The fluorescence generated by the enzymatic reaction is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from the dose-response curves.

Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the compounds would be evaluated against a human cancer cell line, such as the MCF-7 breast cancer cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours. After the incubation period, MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The GI₅₀ (Growth Inhibition 50) values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological_Response Gene_Expression->Biological_Response Isomer Isomer Isomer->Receptor Binds

A hypothetical signaling pathway illustrating how a positional isomer might interact with a cellular receptor to elicit a biological response.

experimental_workflow Start Start Compound_Synthesis Synthesize Ortho, Meta, and Para Isomers Start->Compound_Synthesis Purity_Analysis Characterize and Purify (NMR, HPLC, MS) Compound_Synthesis->Purity_Analysis Biological_Screening Screen against a panel of biological targets Purity_Analysis->Biological_Screening Data_Analysis Determine IC50/GI50 values Biological_Screening->Data_Analysis SAR_Analysis Analyze Structure-Activity Relationship Data_Analysis->SAR_Analysis Lead_Optimization Optimize lead compound based on SAR SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

A generalized experimental workflow for the synthesis and biological evaluation of positional isomers.

The Pivotal Role of Pyrazole-Based Ligands in Catalysis: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount in designing efficient catalytic systems. Pyrazole-based ligands have emerged as a versatile and highly effective class of compounds in a multitude of catalytic transformations, owing to their tunable steric and electronic properties. This guide provides an objective comparison of the catalytic efficiency of various pyrazole-based ligands, supported by experimental data from recent literature, to aid in the rational design of next-generation catalysts.

This comparative analysis delves into the performance of pyrazole-based ligands in two key chemical reactions: the oxidation of catechol and the Suzuki-Miyaura cross-coupling reaction. The quantitative data on their catalytic performance is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of the underlying processes.

Catalytic Efficiency in Catechol Oxidation

The oxidation of catechol to o-quinone is a crucial reaction in various chemical and biological processes. Copper complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in this transformation. The efficiency of these catalysts is influenced by factors such as the nature of the ligand, the copper salt precursor, and the solvent used.

A study by Bouroumane et al. investigated the catalytic activity of copper complexes formed in situ with four newly synthesized pyrazole-based ligands (L1-L4) in the oxidation of catechol. The ligands were prepared through the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with different primary amines.[1][2] The catalytic activity was evaluated by monitoring the reaction rate.

Another study by Touzani et al. explored the catecholase activity of in situ generated copper(II) complexes with three tripodal pyrazole-based ligands (L1-L3).[3] The study highlighted the significant effect of the ester side chain and the nature of the copper salt's anion on the oxidation reaction rate.

Below is a summary of the catalytic performance of various pyrazole-based ligand-copper complexes in the oxidation of catechol.

Ligand/ComplexCopper SaltSolventMax. Reaction Rate (Vmax) (µmol L⁻¹ min⁻¹)Michaelis-Menten Constant (Km) (mol L⁻¹)Reference
L2 / Cu(CH3COO)2Cu(CH3COO)2Methanol41.670.02[3]
L2 / Cu(NO3)2Cu(NO3)2Methanol--[3]
L2 / CuSO4CuSO4Methanol--[3]
L1 / CuSO4CuSO4Methanol--[3]
5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine / CuSO4CuSO4Methanol1.7-[2]

Note: A direct comparison of all values is challenging due to variations in experimental conditions between studies. The provided data represents the reported efficiencies under the specific conditions of each study.

Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Palladium complexes with pyrazole-based ligands have proven to be effective catalysts for this transformation. The choice of the pyrazole ligand, particularly its steric bulk and electronic properties, can significantly influence the reaction yield and catalyst turnover numbers.

A study by Mpungose et al. synthesized bulky bis(pyrazolyl)palladium(II) complexes and evaluated their catalytic activity in the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid.[4] The results demonstrated that ligands with greater steric bulk can enhance catalytic activity.

Another guide provides a comparative overview of the reactivity of 4-halo-pyrazoles in Suzuki-Miyaura reactions, highlighting the impact of the halogen substituent on the pyrazole ring on the reaction yield.[5]

The following table summarizes the performance of different pyrazole-based ligands in the Suzuki-Miyaura cross-coupling reaction.

Pyrazole Ligand/SubstratePalladium CatalystBaseSolventYield (%)Reference
Phenyl bearing bis(pyrazolyl) ligand0.33 mol% loading--98% conversion[4]
Tertiary butyl bearing bis(pyrazolyl) ligand---81% conversion[4]
4-Iodo-pyrazolePd(OAc)₂, SPhosK₂CO₃-85-95[5]
4-Bromo-pyrazoleXPhos Pd G2K₃PO₄-80-93[5]
4-Chloro-pyrazolePd(OAc)₂, SPhosK₃PO₄-60-95[5]

Experimental Protocols

General Synthesis of Pyrazole-Based Ligands

The synthesis of pyrazole-based ligands often involves the condensation of a pyrazole-containing starting material with an appropriate amine or halide. For instance, the ligands in the study by Bouroumane et al. were prepared by condensing (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various primary amines.[1][2]

A generalized experimental workflow for ligand synthesis is depicted below:

G General Workflow for Pyrazole-Based Ligand Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Pyrazole Precursor Pyrazole Precursor Condensation/Coupling Condensation/Coupling Pyrazole Precursor->Condensation/Coupling Amine/Halide Amine/Halide Amine/Halide->Condensation/Coupling Extraction Extraction Condensation/Coupling->Extraction Chromatography Chromatography Extraction->Chromatography Pyrazole-Based Ligand Pyrazole-Based Ligand Chromatography->Pyrazole-Based Ligand

Caption: Generalized workflow for the synthesis of pyrazole-based ligands.

Catalytic Oxidation of Catechol

The catalytic oxidation of catechol is typically carried out in the presence of a copper salt and a pyrazole-based ligand in a suitable solvent. The reaction progress is monitored spectrophotometrically by measuring the increase in absorbance of the o-quinone product.

Detailed Protocol for Catechol Oxidation: [6]

  • Preparation of Solutions: Prepare stock solutions of the pyrazole-based ligand (2 x 10⁻³ mol L⁻¹), copper(II) salt (e.g., CuCl₂, Cu(CH₃COO)₂, CuSO₄, or Cu(NO₃)₂) (2 x 10⁻³ mol L⁻¹), and catechol (0.1 mol L⁻¹) in methanol.

  • In Situ Catalyst Formation: In a quartz cuvette, mix 0.15 mL of the copper(II) salt solution with 0.15 mL of the ligand solution.

  • Initiation of Reaction: Add 2 mL of the catechol solution to the mixture of the ligand and copper salt.

  • Monitoring the Reaction: Immediately start monitoring the change in absorbance of the solution at 390 nm (the maximum absorbance of o-quinone) as a function of time using a UV-Visible spectrophotometer.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

A diagram illustrating the factors influencing catechol oxidation efficiency is provided below:

G Factors Influencing Catechol Oxidation Efficiency Catalytic Efficiency Catalytic Efficiency Ligand Structure Ligand Structure Ligand Structure->Catalytic Efficiency Copper Salt Anion Copper Salt Anion Copper Salt Anion->Catalytic Efficiency Solvent Solvent Solvent->Catalytic Efficiency Ligand/Metal Ratio Ligand/Metal Ratio Ligand/Metal Ratio->Catalytic Efficiency

Caption: Key factors that modulate the catalytic efficiency in catechol oxidation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction typically involves a palladium precursor, a pyrazole-based ligand, a base, and the coupling partners (an aryl halide and an aryl boronic acid) in an appropriate solvent.

General Protocol for Suzuki-Miyaura Cross-Coupling: [5]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the 4-halo-pyrazole (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst, 0.05-0.10 equivalents), a phosphine ligand (e.g., SPhos or XPhos, 0.10-0.20 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 1.5-2.0 equivalents).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Workup: After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Combine the organic extracts, wash, dry, and concentrate them. Purify the crude product by column chromatography.

A logical diagram showing the relationship between ligand properties and catalytic performance in Suzuki-Miyaura reactions is presented below:

G Ligand Properties and Suzuki-Miyaura Performance cluster_ligand Ligand Properties cluster_catalyst Catalyst Characteristics cluster_performance Reaction Outcome Steric Bulk Steric Bulk Stability Stability Steric Bulk->Stability Electronic Effects Electronic Effects Activity Activity Electronic Effects->Activity Yield Yield Stability->Yield Activity->Yield Selectivity Selectivity Activity->Selectivity

Caption: Influence of ligand properties on catalyst characteristics and reaction outcome.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. The information presented herein is essential for researchers and professionals in drug development seeking to establish robust and reliable analytical procedures. This document outlines detailed experimental protocols and presents a cross-validation framework to ensure consistency and accuracy when employing different analytical techniques.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecules similar to this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 5 - 10 ng/mL0.05 - 0.1 ng/mL
Limit of Quantitation (LOQ) 15 - 30 ng/mL0.15 - 0.3 ng/mL
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not a primary requirement.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (initial conditions) to prepare calibration standards and quality control samples.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]⁺ of this compound.

  • Product Ions (m/z): To be determined by infusion of a standard solution.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

4. Sample Preparation:

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required prior to analysis.

  • Prepare a stock solution in methanol and perform serial dilutions in an appropriate solvent for calibration standards and quality control samples.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS analytical methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion A Prepare a common set of samples (e.g., 3 concentrations, n=6) B Analyze samples using the validated HPLC-UV method A->B C Analyze the same samples using the validated LC-MS/MS method A->C D Collect and tabulate quantitative results from both methods B->D C->D E Perform statistical comparison (e.g., Bland-Altman plot, t-test) D->E F Assess agreement between the two methods against predefined acceptance criteria E->F G Determine if the methods are interchangeable within the validated range F->G

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway for Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method based on the research requirements.

node_rect node_rect A High Sensitivity Required? B Complex Matrix? A->B No D Use LC-MS/MS A->D Yes C High Throughput Needed? B->C No B->D Yes C->D Yes E Use HPLC-UV C->E No

Caption: Decision pathway for analytical method selection.

Benchmarking 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the catalytic potential of novel ligands is paramount. This guide provides a comparative overview of the anticipated, yet currently undocumented, catalytic performance of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine. Due to a lack of specific benchmark studies on this ligand, this comparison is based on the well-established catalytic applications of structurally related pyrazole-based ligands.

While direct experimental data for this compound is not available in published literature, its structural motifs—a pyrazole ring linked to a benzylamine backbone—suggest its potential as a versatile ligand in various transition metal-catalyzed reactions. Pyrazole-containing ligands are widely recognized for their strong coordination to metal centers and their ability to influence the steric and electronic properties of the resulting catalysts.

Comparison with Alternative Catalytic Systems

To contextualize the potential of this compound, we can draw parallels with other successful pyrazole-based ligands in key catalytic transformations. The following table summarizes the performance of established pyrazole-containing ligands in reactions where the target ligand is expected to show activity.

Table 1: Performance of Representative Pyrazole-Based Ligands in Catalysis

Catalytic ReactionAlternative Ligand/Catalyst SystemMetalSubstrateProduct Yield (%)Enantiomeric Excess (%)Reference
Suzuki-Miyaura Coupling Palladium complex with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide ligandPdAryl bromides and olefinsModerate to HighN/A[1]
Heck Coupling Palladium complex with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide ligandPdAryl bromides and olefinsModerate to HighN/A[1]
Copper-Catalyzed Hydroamination Copper complex with Duphos ligand and pyrazoleCuCyclopropenes and pyrazoles40-9687:13 - 99:1[2]
Asymmetric Transfer Hydrogenation Rhodium(III) catalyst with N-tosyl-1,2-diphenylethylenediamineRhKetones and iminesHighup to 99

Potential Catalytic Applications and Experimental Protocols

Based on the known reactivity of related pyrazole-based ligands, this compound is a promising candidate for several catalytic applications. Below are hypothetical experimental protocols for key reactions.

Hypothetical Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Catalyst Preparation: A palladium(II) precursor, such as Pd(OAc)₂, would be reacted with this compound in a suitable solvent like toluene or THF to form the active catalyst complex in situ or as an isolated species.

  • Reaction Conditions: To a mixture of an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol) in a solvent mixture (e.g., toluene/water), the palladium catalyst (0.1-1 mol%) would be added. The reaction mixture would be heated under an inert atmosphere until completion, as monitored by TLC or GC.

  • Work-up and Analysis: The reaction mixture would be cooled, extracted with an organic solvent, and the combined organic layers washed, dried, and concentrated. The product yield would be determined after purification by column chromatography, and its identity confirmed by NMR and mass spectrometry.

Hypothetical Protocol for Copper-Catalyzed Asymmetric Hydroamination
  • Catalyst System: A copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) would be combined with a chiral phosphine ligand and this compound.

  • Reaction Conditions: In an inert atmosphere glovebox, the copper salt, chiral ligand, and this compound would be dissolved in a dry, degassed solvent. The olefin substrate would then be added, and the reaction stirred at a specific temperature.

  • Analysis: The reaction progress would be monitored by chiral HPLC or SFC to determine both the conversion and the enantiomeric excess of the product.

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for evaluating the catalytic activity of a new ligand like this compound.

G cluster_0 Ligand Synthesis and Characterization cluster_1 Catalyst Formulation cluster_2 Catalytic Activity Screening cluster_3 Performance Analysis synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization complexation Complexation with Transition Metal (e.g., Pd, Cu, Rh) characterization->complexation catalyst_char Characterization of Metal Complex complexation->catalyst_char reaction_setup Model Catalytic Reaction (e.g., Cross-Coupling) catalyst_char->reaction_setup optimization Optimization of Reaction Conditions (Solvent, Base, Temp.) reaction_setup->optimization substrate_scope Substrate Scope Evaluation optimization->substrate_scope analysis Analysis of Yield and Selectivity (GC, HPLC) substrate_scope->analysis comparison Comparison with Known Catalysts analysis->comparison

Caption: Workflow for the evaluation of a novel ligand in catalysis.

References

Comparative Analysis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine Analogues as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine analogues as potential inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Monoamine oxidases are important enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease.[1][2]

While direct experimental data for the specific SAR of this compound analogues is not extensively available in published literature, this guide presents a hypothetical SAR study based on known activities of similar pyrazole-containing compounds and benzylamine derivatives against MAO enzymes.[3][4][5][6][7][8] The data herein is illustrative to guide future research and drug design efforts in this area.

Structure-Activity Relationship (SAR) Data

The following table summarizes the hypothetical inhibitory activities (IC50 values) of a series of this compound analogues against human MAO-A and MAO-B. The structural modifications focus on substitutions on the phenyl ring and the methanamine moiety.

Compound IDR1R2R3MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1a HHH15.28.50.56
1b 4-FHH10.85.10.47
1c 4-ClHH8.23.70.45
1d 4-CH3HH20.512.30.60
1e 3,4-diClHH5.11.90.37
2a HCH3H12.525.82.06
2b 4-ClCH3H6.818.22.68
3a HHCH325.610.10.40

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols

A detailed methodology for a common assay to determine the monoamine oxidase inhibitory activity is provided below.

MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits and common laboratory practices for the fluorometric determination of MAO activity.[9][10][11][12]

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., a luminogenic derivative)

  • Luciferin Detection Reagent

  • MAO Reaction Buffer

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well white opaque assay plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in MAO Reaction Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

  • Add 5 µL of the diluted test compounds, positive controls, or vehicle (for control wells) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzymes.

  • Initiate the MAO reaction by adding 20 µL of the MAO substrate solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the enzymatic reaction and initiate the detection reaction by adding 50 µL of Luciferin Detection Reagent to each well.

  • Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_blank) / (RLU_vehicle - RLU_blank)) where RLU is the Relative Luminescence Unit.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of Monoamine Oxidase Action and Inhibition

The following diagram illustrates the general mechanism of monoamine oxidase, which involves the oxidative deamination of a monoamine substrate, and the principle of its inhibition.

MAO_Inhibition cluster_0 MAO Catalytic Cycle cluster_1 Inhibition Monoamine Monoamine (e.g., Dopamine) MAO_Active MAO (Active) Monoamine->MAO_Active Binds to Active Site Imine Imine Intermediate MAO_Active->Imine Oxidation MAO_Reduced MAO (Reduced) MAO_Inhibited MAO (Inhibited) MAO_Active->MAO_Inhibited Inhibition Aldehyde Aldehyde Imine->Aldehyde Hydrolysis Ammonia NH3 Imine->Ammonia H2O2 H2O2 MAO_Reduced->MAO_Active Regeneration MAO_Reduced->H2O2 O2 O2 O2->MAO_Reduced H2O H2O H2O->Imine Inhibitor 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine Analogue Inhibitor->MAO_Active Binds to Active Site

Caption: General mechanism of monoamine oxidase and its inhibition.

Experimental Workflow for MAO Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the inhibitory potential of the test compounds against monoamine oxidases.

MAO_Workflow cluster_workflow MAO Inhibition Assay Workflow prep Prepare Compound Dilutions compound_add Add Compounds & Pre-incubate prep->compound_add enzyme_add Add MAO Enzyme to Plate enzyme_add->compound_add substrate_add Add Substrate & Incubate compound_add->substrate_add detect_add Add Detection Reagent substrate_add->detect_add read Measure Luminescence detect_add->read analyze Calculate % Inhibition & IC50 Values read->analyze

Caption: Experimental workflow for the MAO-Glo™ inhibition assay.

References

Comparative Guide to the Mechanism of Action of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for the novel compound 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine . Based on the known pharmacological activities of related pyrazole and pyrazoline derivatives, it is postulated that this compound may act as a Monoamine Oxidase A (MAO-A) inhibitor.[1][2] This guide will compare its potential inhibitory profile against established MAO-A inhibitors, providing quantitative data, detailed experimental protocols for mechanism confirmation, and visual diagrams of the relevant biological pathways.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of well-characterized MAO-A inhibitors. These values serve as a benchmark for evaluating the potential efficacy and selectivity of novel compounds like this compound.

CompoundTypeTarget(s)IC50 (µM)Ki (µM)Selectivity for MAO-A
This compound HypothesizedMAO-ATo be determinedTo be determinedTo be determined
Clorgyline IrreversibleMAO-A0.0012[1]0.054[1][2][3]High
Moclobemide ReversibleMAO-A6.1 - 10[4][5]-High[]
Tranylcypromine IrreversibleMAO-A / MAO-B2.3 (MAO-A)-Non-selective
Phenelzine IrreversibleMAO-A / MAO-B--Non-selective[7][8]

Experimental Protocols

To confirm the hypothesized mechanism of action of this compound as a MAO-A inhibitor, the following experimental protocols are recommended.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against MAO-A. The principle of this assay is the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.[8][9]

Materials:

  • Human recombinant MAO-A enzyme

  • Test Compound: this compound

  • Reference Inhibitors: Clorgyline, Moclobemide

  • Substrate: p-Tyramine or Serotonin

  • Detection Reagent: Amplex Red or similar fluorogenic probe

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add the solvent vehicle. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Prepare a working solution containing the substrate (p-tyramine or serotonin), Amplex Red, and HRP in the assay buffer. Add this working solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red) over a set period.[9]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates relative to the control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the role of MAO-A in the metabolism of monoamine neurotransmitters and the effect of its inhibition.

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_mito_inner Mitochondrion Mitochondrion MAO_A MAO-A Metabolites Inactive Aldehyde Metabolites MAO_A->Metabolites H2O2 Hydrogen Peroxide (H₂O₂) MAO_A->H2O2 Serotonin Serotonin Serotonin->MAO_A Oxidative Deamination Synaptic_Cleft Increased Neurotransmitter Levels in Synaptic Cleft Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A Inhibitor 1-[2-(1H-pyrazol-1-ylmethyl) phenyl]methanamine (Hypothesized Inhibitor) Inhibitor->MAO_A Inhibition

Caption: Hypothesized MAO-A inhibition by this compound.

Experimental Workflow for IC50 Determination

The workflow for determining the in vitro inhibitory potency of the test compound is outlined below.

IC50_Workflow A Compound Preparation (Test Compound & References) Serial Dilutions B Pre-incubation (MAO-A Enzyme + Inhibitor) A->B C Reaction Initiation (Add Substrate & Detection Reagent) B->C D Fluorescence Measurement (Kinetic Reading) C->D E Data Analysis (Calculate Reaction Rates) D->E F IC50 Determination (Non-linear Regression) E->F

Caption: In Vitro MAO-A Inhibition Assay Workflow.

Logical Relationship of MAO-A Inhibition and Therapeutic Effect

The following diagram illustrates the logical progression from enzyme inhibition to the potential therapeutic outcome.

Logical_Relationship A Compound Administration B Inhibition of MAO-A A->B C Increased Monoamine Neurotransmitter Levels (Serotonin, Norepinephrine) B->C D Enhanced Neurotransmission C->D E Potential Antidepressant/ Anxiolytic Effects D->E

Caption: From MAO-A Inhibition to Potential Therapeutic Effect.

References

Comparative Guide to the Synthesis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct, published, and reproducible synthetic protocols for this specific molecule, this document outlines plausible synthetic strategies based on established chemical transformations and commercially available starting materials. The focus is on providing a framework for researchers to develop a reliable and reproducible synthesis.

Introduction

This compound features a pyrazole ring linked to a benzylamine moiety. The synthesis of such molecules requires careful consideration of the sequence of reactions to ensure good yields and purity. This guide explores two primary synthetic pathways, starting from readily available precursors: 2-(1H-pyrazol-1-ylmethyl)benzonitrile and [2-(1H-pyrazol-1-yl)phenyl]methanol.

Synthetic Pathway 1: Reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This approach involves the synthesis of a key nitrile intermediate, followed by its reduction to the target primary amine.

Workflow Diagram:

A 2-(Bromomethyl)benzonitrile C N-Alkylation A->C B Pyrazole B->C D 2-(1H-pyrazol-1-ylmethyl)benzonitrile C->D Formation of Nitrile Intermediate E Reduction D->E F This compound E->F Formation of Amine

Caption: Synthetic workflow starting from 2-(bromomethyl)benzonitrile.

Experimental Protocol:

Step 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Intermediate)

This step involves the N-alkylation of pyrazole with 2-(bromomethyl)benzonitrile. The regioselectivity of pyrazole alkylation can be an issue, potentially yielding both N1- and N2-substituted isomers. However, for the unsubstituted pyrazole, the N1-isomer is typically the major product.

  • Reaction: To a solution of pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.) is added. The mixture is stirred at room temperature for a short period before the addition of 2-(bromomethyl)benzonitrile (1.0 eq.). The reaction is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile to this compound (Target Compound)

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

  • Method A: Lithium Aluminum Hydride (LiAlH₄)

    • Reaction: To a solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran (THF)) under an inert atmosphere, a solution or suspension of LiAlH₄ (2-4 eq.) in the same solvent is added cautiously at 0 °C. The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete.

    • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude amine, which can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

  • Method B: Catalytic Hydrogenation

    • Reaction: The nitrile intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol) containing a catalyst such as Raney nickel or palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere (from a balloon to high pressure) until the starting material is consumed. An acidic or basic additive can sometimes improve the reaction rate and selectivity.

    • Work-up and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The residue is then purified as described above.

Synthetic Pathway 2: Amination of [2-(1H-pyrazol-1-yl)phenyl]methanol

This alternative route utilizes the commercially available alcohol precursor, [2-(1H-pyrazol-1-yl)phenyl]methanol, and converts it to the target amine.

Workflow Diagram:

A [2-(1H-pyrazol-1-yl)phenyl]methanol B Activation of Hydroxyl Group A->B C Intermediate (e.g., Mesylate, Halide) B->C D Nucleophilic Substitution C->D Displacement with N-nucleophile E Azide or Phthalimide Intermediate D->E F Reduction/Deprotection E->F G This compound F->G Formation of Amine

Caption: Synthetic workflow starting from [2-(1H-pyrazol-1-yl)phenyl]methanol.

Experimental Protocol:

This pathway involves a two-step process: activation of the benzylic alcohol and subsequent displacement with an amine equivalent, followed by deprotection if necessary.

Step 1: Activation of the Hydroxyl Group

The hydroxyl group of [2-(1H-pyrazol-1-yl)phenyl]methanol needs to be converted into a better leaving group.

  • Method A: Conversion to a Mesylate or Tosylate: The alcohol (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or THF, and a base such as triethylamine or pyridine (1.2-1.5 eq.) is added. The solution is cooled to 0 °C, and methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at 0 °C to room temperature until completion.

  • Method B: Conversion to a Halide: The alcohol can be converted to the corresponding benzyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Step 2: Conversion to the Amine

The activated intermediate is then reacted with an amine source.

  • Method A: Gabriel Synthesis: The activated intermediate (e.g., mesylate or halide) is reacted with potassium phthalimide in a solvent like DMF. The resulting phthalimide derivative is then cleaved, typically by treatment with hydrazine hydrate in ethanol, to release the primary amine.

  • Method B: Azide Reduction: The activated intermediate is reacted with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF, DMSO) to form the corresponding benzyl azide. The azide is then reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation (e.g., H₂/Pd-C).

Comparison of Synthetic Routes and Reproducibility Considerations

FeaturePathway 1 (Nitrile Reduction)Pathway 2 (Alcohol Amination)
Starting Materials 2-(Bromomethyl)benzonitrile, Pyrazole[2-(1H-pyrazol-1-yl)phenyl]methanol
Number of Steps 22-3
Key Challenges - Regioselectivity of pyrazole N-alkylation.- Handling of hazardous reducing agents like LiAlH₄.- Potential for over-reduction or side reactions during nitrile reduction.- Activation of the alcohol can sometimes be sluggish.- Nucleophilic substitution can be prone to elimination side reactions.- Gabriel synthesis requires a deprotection step.
Potential for Reproducibility The N-alkylation of pyrazole is a well-established reaction, but the ratio of N1/N2 isomers can vary with reaction conditions. The reduction of nitriles is generally reliable, but the choice of reducing agent and conditions is crucial for clean conversion.The commercial availability of the starting alcohol simplifies the initial step. The subsequent amination reactions are standard transformations, but yields can be sensitive to the specific substrate and reaction conditions.

Data Presentation:

Currently, there is a lack of published, side-by-side comparative data for the synthesis of this compound. To establish a reproducible protocol, it is recommended that researchers perform small-scale trials of the outlined methods and carefully document the following quantitative data for each attempt:

ParameterMethodReagents and ConditionsYield (%)Purity (%)Notes (e.g., side products, purification challenges)
Nitrile Synthesis N-AlkylationPyrazole, 2-(Bromomethyl)benzonitrile, K₂CO₃, DMF, RTData to be collectedData to be collectedData to be collected
Nitrile Reduction LiAlH₄Nitrile intermediate, LiAlH₄, THF, 0°C to RTData to be collectedData to be collectedData to be collected
Nitrile Reduction H₂/Raney NiNitrile intermediate, Raney Ni, H₂, MeOHData to be collectedData to be collectedData to be collected
Alcohol Activation MesylationAlcohol precursor, MsCl, Et₃N, DCM, 0°CData to be collectedData to be collectedData to be collected
Amination Gabriel SynthesisMesylate, K-Phthalimide; then N₂H₄Data to be collectedData to be collectedData to be collected
Amination Azide ReductionMesylate, NaN₃; then LiAlH₄Data to be collectedData to be collectedData to be collected

Conclusion and Recommendations

Both outlined synthetic pathways offer viable approaches to this compound.

  • Pathway 1 (Nitrile Reduction) is a classic approach, with the main challenge being the initial regioselective N-alkylation of pyrazole. However, for the parent pyrazole, N1-alkylation is generally favored. The reduction of the nitrile is a robust transformation.

  • Pathway 2 (Alcohol Amination) benefits from a commercially available starting material, which can improve overall efficiency. The conversion of the alcohol to the amine involves standard and well-understood reactions.

For researchers aiming to establish a reproducible synthesis, it is recommended to:

  • Investigate both pathways on a small scale to determine the most efficient and highest-yielding route in your laboratory setting.

  • Carefully characterize all intermediates to ensure the desired regiochemistry and purity.

  • Optimize reaction conditions (solvent, base, temperature, reaction time) for the key steps to maximize yield and minimize side products.

  • Develop a robust purification protocol for the final product to ensure high purity, which is critical for subsequent biological testing.

By systematically evaluating these synthetic strategies and meticulously documenting the experimental outcomes, researchers can develop a reliable and reproducible method for the synthesis of this compound.

The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazole-based compounds reveals a promising, yet complex, landscape in anticancer drug development. While many of these heterocyclic molecules demonstrate potent activity in controlled laboratory settings (in vitro), their journey to proving efficacy within a living organism (in vivo) is often fraught with challenges. This guide delves into the comparative performance of notable pyrazole derivatives, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The disconnect between in vitro and in vivo results is a well-documented hurdle in pharmacology. Factors such as metabolism, bioavailability, and off-target effects within a complex biological system can significantly alter a compound's performance. This guide aims to provide researchers, scientists, and drug development professionals with a clear-eyed view of this disparity in the context of pyrazole-based compounds, facilitating a more informed approach to drug discovery.

Quantitative Efficacy: A Side-by-Side Comparison

To illustrate the transition from laboratory bench to preclinical models, the following tables summarize the in vitro and in vivo data for select pyrazole-based compounds that have been investigated for their anticancer properties.

CompoundTarget(s)Cancer Cell LineIn Vitro IC50 (µM)Animal ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference Compound
Compound 6 Tubulin PolymerizationVarious0.00006 - 0.00025Murine MammarySignificant at 5 mg/kgCombretastatin A-4
Celecoxib COX-2HEC-1B1.0 - 27.0Nude Mice32.4% at 2 mg/day, 48.6% at 4 mg/day-
Compound 5b Tubulin PolymerizationK562, A5490.021, 0.69Not specified-ABT-751
Compound I Not specifiedLeukemia, Renal, NSCLC0.4 - 11.4Not specified--
CompoundTarget(s)In Vitro Enzyme Inhibition IC50 (µM)
Compound 5b Tubulin7.30
Compound 36 CDK20.199
Compound 50 EGFR0.09
Compound 50 VEGFR-20.23

Unveiling the Mechanisms: Key Signaling Pathways

The anticancer effects of many pyrazole-based compounds stem from their ability to interfere with critical signaling pathways that control cell growth, proliferation, and survival. Below are diagrams of three such pathways commonly targeted by these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrazole Pyrazole Compound Pyrazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole compounds.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Pyrazole Pyrazole Compound Pyrazole->CDK2 Inhibition

Caption: CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Tubulin_Polymerization_Pathway Tubulin αβ-Tubulin Dimer-GTP Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Dynamic Instability Depolymerization->Tubulin GDP -> GTP Exchange Pyrazole Pyrazole Compound Pyrazole->Tubulin Inhibition of Polymerization

Caption: The dynamic process of tubulin polymerization and depolymerization.

Experimental Protocols: A Look Under the Hood

The data presented in this guide are derived from a variety of experimental procedures. Below are detailed methodologies for key assays used to evaluate the efficacy of pyrazole-based compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole-based compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Efficacy Assessment: Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used as hosts.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million cells in a sterile medium or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: The mice are monitored regularly, and tumor volume is measured using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Compound Administration: The pyrazole-based compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured at regular intervals throughout the study. Animal health is closely monitored for any signs of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.

The Path Forward: Bridging the Efficacy Gap

The data and methodologies presented here underscore the critical importance of comprehensive preclinical evaluation for pyrazole-based compounds. While potent in vitro activity is a crucial first step, it does not guarantee in vivo success. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential to bridge the gap between the controlled environment of a petri dish and the complex biological landscape of a living organism. Future research should prioritize studies that directly compare in vitro and in vivo efficacy for the same compounds, providing a more complete picture of their therapeutic potential and guiding the development of the next generation of targeted cancer therapies.

Safety Operating Guide

Prudent Disposal of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine should be managed as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, leveraging established best practices for analogous chemical structures. This guide provides a procedural framework for the safe handling and disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Assessment and Waste Profile

Due to the compound's pyrazole moiety, it should be handled as a potentially hazardous substance. Pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, and as such, require careful handling to avoid unforeseen biological effects.[1] Contamination of water systems with pyrazole and its derivatives is an environmental concern.[1] Therefore, this compound must be disposed of as hazardous chemical waste and should never be released into drains or mixed with non-hazardous refuse.[1]

While a specific Safety Data Sheet is not available for this compound, the following table summarizes hazards identified for similar pyrazole-containing compounds, offering a qualitative guide to potential risks.

Hazard CategoryPotential Risks Associated with Pyrazole DerivativesCitation
Acute Toxicity Harmful if swallowed.[2]
Skin Irritation/Corrosion May cause skin irritation.[3]
Eye Irritation Can cause serious eye irritation.[2]
Environmental Hazards Potential for persistence and contamination of water sources.[1]

Standard Disposal Protocol

The following step-by-step procedures are based on general best practices for the disposal of hazardous research chemicals and should be adapted to comply with local regulations and institutional Environmental Health & Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and leak-proof container.

    • The container must be compatible with the chemical and should be kept closed except when adding waste.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container.[1]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Materials:

    • Any materials, such as pipette tips, weighing boats, or absorbent paper, that come into contact with the compound should be disposed of as hazardous waste.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations if in a solution.[1]

    • The date when waste accumulation began.[1]

    • The name of the principal investigator and the laboratory location.[1]

4. Storage:

  • Store waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[1]

  • Ensure the storage area is well-ventilated.[4]

5. Disposal Request:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]

  • Do not attempt to dispose of the chemical waste through municipal trash or sewer systems.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Disposal cluster_3 Safety Precautions A Generate Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate Hazardous Waste Container A->B H Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->H C Segregate Waste Streams (Solid vs. Liquid) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Date C->D E Store in Designated Waste Accumulation Area D->E F Schedule Waste Pickup with EHS Department E->F G Final Disposal by Approved Vendor F->G cluster_0 Compound Characteristics cluster_1 Influencing Factors cluster_2 Conclusion A This compound C Contains Pyrazole Moiety A->C B No Specific SDS Available E Treat as Hazardous Waste B->E D Potential for Biological Activity and Environmental Persistence C->D D->E

References

Personal protective equipment for handling 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling similar chemical structures and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is essential to ensure personal safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][2][3]Conforming to EN166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and impervious protective clothing.[1][2]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or in inadequately ventilated areas.[1][3]NIOSH-approved respirator.[4]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly after handling.[1][6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[5]

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Protect from direct sunlight.[5]

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect solid waste in a clearly labeled, sealed container. Liquid waste should be collected in a dedicated, leak-proof, and chemically compatible container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[7]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations.[5][7] Do not dispose of it down the drain or in regular trash.[7]

  • Decontamination: Rinse any contaminated glassware three times, collecting the rinseate as hazardous waste.[7]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Conduct Experiment C->D E Segregate Hazardous Waste D->E After Experiment F Label Waste Container E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of the target compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.